Isopropyl 3-aminocrotonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAGGHNUHZKCL-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032279 | |
| Record name | Isopropyl 3-aminocrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-46-0 | |
| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 3-aminocrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3-aminocrotonate is a key organic intermediate with the CAS number 14205-46-0 .[1][2] It is a versatile building block, primarily recognized for its crucial role in the synthesis of 1,4-dihydropyridine derivatives, a class of compounds with significant pharmacological applications, including the calcium channel blocker nimodipine.[3][4][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in further chemical transformations.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] It possesses a unique molecular structure that includes an activated double bond and an amino-functionalized carbonyl group, which are responsible for its reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14205-46-0 |
| Molecular Formula | C₇H₁₃NO₂[1][2] |
| Molecular Weight | 143.18 g/mol [2] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Melting Point | 19-23 °C |
| Boiling Point | 80 °C @ 1 mmHg |
| Density | 0.986 - 0.990 g/cm³ |
| Refractive Index | 1.4870 - 1.4910 (at 20 °C) |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, ether, chloroform, and ethyl acetate.[1] |
| pKa (Predicted) | 5.36 ± 0.70[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and efficient approach involves the reaction of isopropyl acetoacetate with an ammonia source. The following protocol is a detailed method for this synthesis.
Experimental Protocol: Synthesis from Isopropyl Acetoacetate and Ammonia
This protocol is based on a method where isopropyl acetoacetate is first synthesized from a ketene dimer and isopropyl alcohol, followed by amination.[4][5][6]
Materials:
-
Isopropanol
-
Triethylamine
-
Ketene dimer
-
Ammonia gas
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium chloride for drying[5][6]
Step 1: Synthesis of Isopropyl Acetoacetate
-
To a reaction vessel, add 65 kg of isopropanol and 0.5 kg of triethylamine.[5]
-
Heat the mixture to 75 °C.[5]
-
Slowly add 90 kg of ketene dimer over a period of 2 hours, maintaining the temperature at 80 ± 2 °C.[5]
-
After the addition is complete, continue the reaction for 3 hours at 95 °C.[5]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 10% sodium carbonate solution, followed by two washes with water.[4]
-
Separate the organic layer and concentrate it to remove most of the unreacted starting materials.
-
Purify the resulting crude isopropyl acetoacetate by fractional distillation.
Step 2: Synthesis of this compound
-
Cool the reaction vessel containing the synthesized isopropyl acetoacetate to 10 °C.[5]
-
Introduce 18 kg of ammonia gas into the vessel over 5 hours.[5]
-
Allow the reaction to proceed for an additional 3 hours with insulation.[5]
-
Add 4.3 kg of anhydrous magnesium sulfate to the reaction mixture and stir for 30 minutes to remove water.[5]
-
Allow the mixture to settle for 3 hours and then separate the aqueous layer.
-
The final product, this compound, is obtained as a colorless oil by distillation under reduced pressure.[5][6] The yield is approximately 82.2% with a purity of around 98.4%.[5]
Application in Pharmaceutical Synthesis: The Hantzsch Pyridine Synthesis
A major application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives.[7][8] These compounds are of great interest in medicinal chemistry. For instance, nimodipine, a calcium channel blocker used to treat cerebral vasospasm, is synthesized using this method.[5][6]
Experimental Protocol: Synthesis of Nimodipine
This protocol outlines the cyclization reaction between this compound and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester to form nimodipine.[5]
Materials:
-
This compound
-
2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester
-
Ethanol
-
Isopropanol
-
Thiane
Procedure:
-
In a reaction vessel, combine 56 kg of this compound, 100 kg of 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, and 122 kg of ethanol.[5]
-
Heat the mixture to 70 °C and maintain for 1 hour.[5]
-
Increase the temperature to induce reflux and continue the reaction for another hour.[5]
-
Remove the ethanol by distillation under reduced pressure until no more solvent distills off.[5]
-
To the reaction mixture, add 74 kg of isopropanol and 220 kg of thiane.[5]
-
Cool the mixture to 60 °C and allow it to crystallize for 1 hour.[5]
-
Continue cooling to 25 °C.[5]
-
Collect the resulting faint yellow nimodipine crystals by centrifugation, followed by washing and drying.[5] The yield is approximately 87.6%.[5]
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation. It is moderately toxic if ingested and has low toxicity upon inhalation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in the construction of heterocyclic compounds, most notably in the pharmaceutical industry for the synthesis of dihydropyridine-based drugs. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]
- 6. CN102174012B - Preparation method of nimodipine - Google Patents [patents.google.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Isopropyl 3-aminocrotonate molecular structure and weight
An In-depth Technical Guide to Isopropyl 3-aminocrotonate
This guide provides a detailed overview of the molecular structure, weight, and other physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Properties and Structure
This compound is an organic compound with the chemical name propan-2-yl (Z)-3-aminobut-2-enoate.[1] It is recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceutical agents and bioactive molecules.[2]
Quantitative Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4][5] |
| Molecular Weight | 143.18 g/mol | [4][6] |
| CAS Number | 14205-46-0 | [2][3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [2][3][6] |
| Melting Point | 19-23 °C | [2][5][6] |
| Boiling Point | 80 °C at 1 mmHg | [2][6] |
| Canonical SMILES | CC(C)OC(=O)C=C(C)N | [3] |
| InChI Key | YCKAGGHNUHZKCL-XQRVVYSFSA-N | [1][3] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups, including the isopropyl ester and the aminocrotonate moieties.
Experimental Protocols
This compound is a key intermediate in various synthetic pathways. A common laboratory-scale synthesis is provided below.
Synthesis of this compound from Isopropyl Acetoacetate
This protocol outlines a general procedure for the synthesis of the title compound.[7]
Materials:
-
Isopropyl acetoacetate
-
Ammonium acetate
-
Anhydrous ethanol
-
Standard reflux apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Isopropyl acetoacetate (e.g., 2.0 g, ~20.83 mmol) in anhydrous ethanol (15 mL).[7]
-
Add ammonium acetate (1.6 g) to the solution.[7]
-
Heat the reaction mixture to reflux at 90°C using an oil bath.[7]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
-
After the reaction is complete (typically after 24 hours), remove the heat source and allow the mixture to cool to room temperature.[7]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purify the resulting crude product by vacuum distillation to yield this compound.[7]
Applications in Research and Development
This compound serves as a valuable building block in medicinal chemistry and drug development.[2] Its bifunctional nature, containing both an amino group and an α,β-unsaturated ester, allows for its use in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines, which are core structures in many pharmaceutical agents.[3] The compound is particularly noted as an intermediate in the synthesis of drugs targeting neurological disorders.[2]
Due to its role as a synthetic intermediate, there are no specific signaling pathways directly modulated by this compound itself. Instead, its significance lies in the pathways targeted by the final bioactive molecules synthesized from it. The logical workflow for its application in drug discovery is illustrated below.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 14205-46-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 14205-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 14205-46-0 [chemicalbook.com]
Spectroscopic Analysis of Isopropyl 3-aminocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isopropyl 3-aminocrotonate (CAS No. 14205-46-0), a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on analogous structures and spectroscopic principles. It serves as a practical reference for the identification and characterization of this compound, offering detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.20 | Doublet | 6H | Isopropyl -CH₃ |
| ~1.90 | Singlet | 3H | Vinyl -CH₃ |
| ~4.50 | Singlet | 1H | Vinyl -CH |
| ~4.80 | Septet | 1H | Isopropyl -CH |
| ~5.00 (broad) | Singlet | 2H | -NH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~22 | Isopropyl -CH₃ |
| ~29 | Vinyl -CH₃ |
| ~65 | Isopropyl -CH |
| ~83 | Vinyl -CH |
| ~158 | Vinyl C-NH₂ |
| ~169 | Carbonyl C=O |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |
| 2980-2850 | Medium | C-H Stretch (Alkyl) |
| ~1650 | Strong | C=O Stretch (Ester) |
| ~1610 | Strong | C=C Stretch (Vinyl) |
| ~1560 | Strong | N-H Bend (Amine) |
| ~1100 | Strong | C-O Stretch (Ester) |
Sample Preparation: Thin Film
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 143 | Moderate | [M]⁺ (Molecular Ion) |
| 128 | High | [M - CH₃]⁺ |
| 100 | High | [M - C₃H₇]⁺ |
| 84 | High | [M - OC₃H₇]⁺ |
| 58 | Moderate | [C₃H₆N]⁺ |
| 43 | Very High | [C₃H₇]⁺ (Isopropyl Cation) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method):
-
Place a drop of neat this compound liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Isopropyl 3-aminocrotonate safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Isopropyl 3-aminocrotonate
This technical guide provides comprehensive safety data and handling precautions for this compound, geared towards researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 14205-46-0 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 80 °C @ 1 mmHg | |
| Melting Point | 19-23 °C | |
| Density | ~0.99 g/cm³ | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
Toxicological Data
Comprehensive toxicological data for this compound is limited. However, available data from acute toxicity studies are summarized below. The compound is classified as a skin and eye irritant.
| Test | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | > 2000 mg/kg | Not classified as acutely toxic by ingestion | |
| LC₅₀ | Rat | Inhalation | > 6.064 mg/m³ (4h) | Not classified as acutely toxic by inhalation | |
| Skin Irritation | Rabbit | Dermal | Irritant | Causes skin irritation | |
| Eye Irritation | Rabbit | Ocular | Serious Irritant | Causes serious eye irritation |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Signal Word: Warning
Experimental Protocols
Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, the reported toxicological data are typically obtained through standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity: Assessed using methods like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).[3] These studies involve administering the substance to animals (commonly rats) and observing for mortality and clinical signs of toxicity over a specified period.[3]
-
Acute Inhalation Toxicity: Generally follows protocols similar to OECD Test Guideline 403 (Acute Inhalation Toxicity).[4][5] This involves exposing animals to the substance via inhalation for a set duration and monitoring for adverse effects.[4][5]
-
Dermal and Eye Irritation: Standardized tests such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are the conventional methods.[6] These tests involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and scoring the resulting irritation over time.[6]
Signaling Pathways
There is no publicly available information regarding the specific signaling pathways involved in the toxicological effects of this compound.
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A workflow for the safe handling of this compound is depicted below.
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
Emergency and First-Aid Procedures
In case of accidental exposure, follow the first-aid measures outlined below.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.
Spills and Disposal
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
Isopropyl 3-aminocrotonate: A Technical Guide to its Physical and Olfactory Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3-aminocrotonate (CAS No. 14205-46-0) is a versatile intermediate compound with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its physical and sensory properties is crucial for its safe handling, quality control, and effective use in various research and development settings. This technical guide provides an in-depth analysis of the physical appearance and odor of this compound, supported by a summary of its key physical properties and standardized protocols for their determination.
Physical and Chemical Properties
This compound is most commonly described as a liquid that ranges from colorless to a pale or light yellow hue.[1][2] Its physical state is dependent on the ambient temperature, with a melting point in the range of 19-23°C.[1][3] Therefore, at a standard room temperature, it will typically be in a liquid form.
The odor of this compound is consistently characterized as faint.[2] The scent profile is generally described as being either "amine-like" or "ester-like," which is consistent with its molecular structure containing both an amino group and an isopropyl ester group.[2]
A comprehensive summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless to pale yellow/light yellow liquid[1][2] |
| Odor | Faint, amine-like or ester-like[2] |
| Melting Point | 19-23 °C[1][3] |
| Boiling Point | 80 °C at 1 mmHg[1] |
| Density | Approximately 0.99 g/cm³ |
| Refractive Index | Approximately 1.49[4] |
Experimental Protocols
The determination of the physical appearance and odor of a chemical substance like this compound should be conducted under controlled laboratory conditions using standardized procedures to ensure safety and reproducibility.
Determination of Physical Appearance
Objective: To visually inspect and describe the physical state (solid, liquid, gas) and appearance (color, clarity) of this compound at a controlled temperature.
Materials:
-
A clear, clean, and dry glass container (e.g., beaker, test tube, or vial)
-
A sample of this compound
-
A calibrated thermometer
-
A well-lit, neutral-colored background
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves
Procedure:
-
Ensure all PPE is worn correctly before handling the chemical.
-
Place a representative sample of this compound into the clean glass container. The amount should be sufficient for clear observation but minimized for safety.
-
Record the ambient temperature of the laboratory.
-
Visually observe the sample against the neutral-colored background.
-
Record the physical state of the substance (e.g., liquid).
-
Describe the color of the sample (e.g., colorless, pale yellow).
-
Note the clarity of the sample (e.g., clear, hazy, opaque).
-
Properly seal and store or dispose of the sample according to safety data sheet (SDS) guidelines.
Determination of Odor Profile
Objective: To characterize the odor of this compound in a safe and systematic manner. This protocol is a general guideline and for more rigorous analysis, standardized sensory evaluation methods such as ASTM E679-19 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits" should be consulted.
Materials:
-
A sample of this compound in a suitable container (e.g., a bottle with a screw cap)
-
Odor-free blotter strips (optional)
-
A fume hood or well-ventilated area
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves
Procedure:
-
Conduct the odor assessment in a fume hood or a well-ventilated area to minimize exposure.
-
Open the container with the this compound sample.
-
Do not directly inhale from the container. Instead, use your hand to gently waft the vapors from the opening of the container towards your nose. This technique is known as "wafting."
-
Take short, shallow sniffs to avoid overwhelming your olfactory senses.
-
Characterize the perceived odor using descriptive terms (e.g., amine-like, ester-like, faint, strong).
-
If using blotter strips, dip a fresh strip into the liquid sample, remove it, and allow the solvent to evaporate for a few seconds before smelling the strip at a safe distance.
-
Record the odor description immediately.
-
Securely close the sample container and clean any spills according to the SDS.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the determination of the physical and olfactory properties of a chemical substance like this compound.
References
Isopropyl 3-Aminocrotonate: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 3-aminocrotonate is a key chemical intermediate, pivotal in the synthesis of a range of pharmaceuticals, most notably dihydropyridine-based calcium channel blockers such as nimodipine and iradipine. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for this compound. It details established experimental protocols, presents comparative quantitative data for various synthetic routes, and illustrates the underlying chemical pathways. This document serves as an in-depth resource for professionals engaged in organic synthesis and medicinal chemistry.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader class of β-enamino esters. While a singular, definitive report on the "discovery" of the isopropyl ester is not well-documented in seminal literature, its implicit synthesis and crucial role as a reactive intermediate were foundational to the development of the Hantzsch Dihydropyridine Synthesis , first reported by Arthur Hantzsch in 1881.[1][2] The Hantzsch reaction, a multi-component condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt, proceeds through the in-situ formation of a β-enamino ester.[2][3]
The significance of β-enamino esters, including this compound, grew substantially in the 20th century with the discovery of their utility as building blocks for various heterocyclic compounds. Their importance was further solidified with the development of 1,4-dihydropyridine calcium channel blockers, a critical class of drugs for treating hypertension and other cardiovascular disorders, for which this compound is a key precursor.[4]
Synthetic Methodologies
The synthesis of this compound has evolved from classical condensation reactions to more streamlined industrial processes. The most common and economically viable methods start from readily available precursors.
Synthesis from Isopropyl Acetoacetate and Ammonia
The most direct and widely employed method for synthesizing this compound is the reaction of isopropyl acetoacetate with an ammonia source. This reaction is a classic example of enamine formation from a β-ketoester.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound from isopropyl acetoacetate.
This method can be performed using various ammonia sources, including ammonia gas, aqueous ammonia, or ammonium acetate. The reaction is typically carried out at room temperature or with gentle heating.[5] Modern variations of this method have been developed for continuous flow synthesis, offering high yields and purity.[5][6]
Synthesis from Diketene and Isopropanol
An alternative industrial method involves a two-step process starting from diketene and isopropanol.[7]
-
Step 1: Synthesis of Isopropyl Acetoacetate: Diketene reacts with isopropanol in the presence of a catalyst, such as triethylamine, to form isopropyl acetoacetate.
-
Step 2: Amination: The resulting isopropyl acetoacetate is then reacted with ammonia to yield this compound.
This method provides a high-yield route to the final product and is suitable for large-scale production.[7]
Reaction Pathway:
Figure 2: Two-step synthesis of this compound from diketene.
Synthesis from Isopropyl Acetate and Ammonium Acetate
Another reported method involves the reaction of isopropyl acetate with ammonium acetate at an elevated temperature.[4] This process offers a good yield and high purity of the final product.
Experimental Protocols
Protocol 1: From Isopropyl Acetoacetate and Ammonia (Batch Process)
This protocol is adapted from established laboratory procedures for the synthesis of β-enamino esters.
Materials:
-
Isopropyl acetoacetate
-
Aqueous ammonia (25% solution)
-
Isopropanol (optional, as solvent)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
To a round-bottom flask, add isopropyl acetoacetate.
-
If using a solvent, add isopropanol.
-
Slowly add aqueous ammonia solution to the flask while stirring at room temperature.
-
Continue stirring for a period of 75 to 180 minutes, monitoring the reaction by TLC or GC.[5]
-
Upon completion, add saturated sodium bicarbonate solution and stir for 20 minutes.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the product.
Protocol 2: From Diketene and Isopropanol
This protocol is based on the method described in Chinese patent CN104402745A.[7]
Step 1: Synthesis of Isopropyl Acetoacetate
-
Charge a reaction vessel with isopropanol and triethylamine.
-
Heat the mixture to reflux.
-
Slowly add diketene to the refluxing mixture.
-
After the addition is complete, continue to reflux until the reaction is complete (monitor by GC).
-
Cool the mixture to room temperature.
-
Wash the mixture with a 10% sodium carbonate solution and separate the layers.
-
Wash the organic layer twice with water.
-
Concentrate the organic layer to remove unreacted starting materials.
-
Purify the crude isopropyl acetoacetate by distillation.
Step 2: Synthesis of this compound
-
To a reaction vessel, add the purified isopropyl acetoacetate from Step 1.
-
Introduce ammonia gas into the vessel at room temperature.
-
Cool the reaction mixture, which should result in the precipitation of a solid.
-
Filter the reaction mixture.
-
Dry the collected solid to obtain this compound.
Quantitative Data
The following table summarizes the quantitative data for different synthetic methods of this compound and related β-enamino esters.
| Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Isopropyl acetate, Ammonium acetate | - | - | 80 | 2 h | 90.6 | 99.2 | [4] |
| Diketene, Isopropanol | Triethylamine, Ammonia | - | Reflux, then RT | - | 80 | - | [7] |
| Methyl acetoacetate, aq. Ammonia | - | Isopropanol | RT | 75-180 min | 59-73 | - | [5] |
| Methyl acetoacetate, aq. Ammonia | Acetic acid | - | 50 | 120-160 s (flow) | 94 | >99.98 | [5][6] |
| Ethyl acetoacetate, Amines | Acetic acid | - | Ultrasound | - | Good | - | [8] |
| 1,3-Dicarbonyls, Amines | Ferric (III) ammonium nitrate | Solvent-free | RT | - | 69-92 | - | [9] |
| 1,3-Dicarbonyls, Amines | Cobalt (II) chloride | Solvent-free | RT | - | 75-95 | - | [9] |
| β-Keto esters, Amines | Sc(OTf)3 | Solvent-free | - | - | 70-95 | - | [9] |
Spectroscopic Data
¹H NMR (CDCl₃): The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl protons, the vinyl proton, the methine proton of the isopropyl group, and the amine protons.
¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon framework of the molecule. The expected chemical shifts are in the regions for sp³ hybridized carbons (methyl and methine groups), sp² hybridized carbons (vinyl carbons), and the carbonyl carbon of the ester group.[10][11]
Signaling Pathways and Applications
This compound is a crucial intermediate in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[3][12] These drugs, such as nimodipine, amlodipine, and felodipine, are widely used to treat cardiovascular diseases like hypertension and angina.[2] They function by blocking the influx of Ca²⁺ ions through L-type calcium channels in vascular smooth muscle and cardiac cells. This leads to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway of DHP Calcium Channel Blockers:
Figure 3: Simplified signaling pathway of dihydropyridine calcium channel blockers.
Conclusion
This compound, a compound with historical roots in the foundational Hantzsch reaction, has evolved into a key industrial intermediate for the pharmaceutical industry. Its synthesis has progressed from classical batch processes to efficient continuous flow methodologies, offering high yields and purities. The continued importance of dihydropyridine-based therapeutics ensures that the synthesis and application of this compound will remain an area of active interest for researchers and drug development professionals.
References
- 1. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. data.epo.org [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 8. β-enamino ester synthesis by amination [organic-chemistry.org]
- 9. acgpubs.org [acgpubs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isopropyl 3-Aminocrotonate in Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone multicomponent reaction in organic chemistry for the synthesis of 1,4-dihydropyridines (DHPs).[1][2] These DHP scaffolds are of significant interest in medicinal chemistry, forming the core structure of numerous cardiovascular drugs, including calcium channel blockers like nifedipine, amlodipine, and nimodipine.[1][3] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1]
A versatile and efficient modification of this method utilizes a pre-formed enamine, such as isopropyl 3-aminocrotonate, which serves as a key building block. This approach offers improved control over the substitution pattern of the final dihydropyridine ring. This compound is an important intermediate in the pharmaceutical industry, particularly in the synthesis of drugs like nimodipine.[4][5]
These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the utilization of this compound as a precursor in the Hantzsch synthesis of 1,4-dihydropyridines.
Reaction Scheme and Mechanism
The Hantzsch synthesis using this compound proceeds through a series of condensation and cyclization reactions. The overall transformation involves the reaction of an aldehyde, a β-ketoester, and this compound. The mechanism involves the initial Knoevenagel condensation of the aldehyde and the β-ketoester, followed by a Michael addition of the this compound. The resulting intermediate then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Dihydropyridines
This protocol is a general and adaptable method for the synthesis of various 1,4-dihydropyridine derivatives using this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., 2-methoxyethyl acetoacetate) (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., Isopropanol, Ethanol) (10-20 mL)
-
Optional: Catalyst (e.g., p-toluenesulfonic acid, piperidine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent (10-20 mL).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
If a catalyst is employed, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Nimodipine
This protocol details the specific synthesis of the drug Nimodipine, a calcium channel blocker used to reduce brain damage caused by bleeding from a burst blood vessel.[3]
Materials:
-
2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester
-
This compound
-
Fatty alcohol (e.g., isopropanol) as solvent
Procedure:
-
A cyclization reaction is performed with this compound and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester.[4]
-
A fatty alcohol is utilized as the reaction solvent.[4]
-
The reaction mixture is heated to reflux and maintained for several hours until completion, as monitored by TLC.
-
After cooling, the crude Nimodipine is isolated, which can be further purified by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Hantzsch synthesis. Table 1 outlines the synthesis of the precursor, this compound, while Table 2 provides data on the synthesis of 1,4-dihydropyridines using aminocrotonate precursors.
Table 1: Synthesis of this compound
| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Isopropyl acetoacetate, Ammonia gas | - | - | Room Temp. | - | 80 | - | [6] |
| Ketene dimer, Isopropanol, Ammonia | Triethylamine, Anhydrous CaCl2 | - | 0-90 | 8 | 81.5 | 98.8 | [5] |
| Ketene dimer, Isopropanol, Ammonia | Triethylamine, Anhydrous MgSO4 | - | 10-95 | 8 | 82.2 | 98.4 | [5] |
| Ketene dimer, Isopropanol, Ammonia | Triethylamine, NaCl | - | 5-90 | 8 | 82.2 | 98.1 | [5] |
Table 2: Hantzsch Synthesis of 1,4-Dihydropyridines using Aminocrotonate Precursors
| Aldehyde (R1) | β-Ketoester (R3) | Aminocrotonate Ester | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| m-Methoxybenzaldehyde | - | Methyl | Isopropanol | Reflux | 22 | 28.8 | [7] |
| p-Methoxybenzaldehyde | - | Methyl | Isopropanol | Reflux | 36 | 15.3 | [7] |
| 3-Nitrobenzaldehyde | 2-Methoxyethyl acetoacetate | Isopropyl | Isopropanol | Reflux | - | 85-89 | [4] |
| Aromatic Aldehydes (various) | Ethyl acetoacetate | Methyl | Ethanol | Microwave Irradiation | 0.05-0.1 | 32-80 | [8] |
| Aliphatic/Aromatic Aldehydes | Methyl acetoacetate | Methyl | Aqueous | Microwave Irradiation | 0.05-0.1 | 35-97 | [8] |
Visualizations
Conclusion
The use of this compound as a precursor in the Hantzsch pyridine synthesis provides an efficient and versatile route to a wide range of 1,4-dihydropyridine derivatives. This methodology is particularly valuable in the pharmaceutical industry for the synthesis of bioactive molecules. The protocols and data presented herein offer a practical guide for researchers and professionals in drug development to effectively utilize this important synthetic strategy. The adaptability of the reaction conditions allows for the optimization of yields and the synthesis of diverse libraries of DHP compounds for further investigation.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. patents.justia.com [patents.justia.com]
- 4. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]
- 5. CN102174012B - Preparation method of nimodipine - Google Patents [patents.google.com]
- 6. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dihydropyridine Derivatives Using Isopropyl 3-aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydropyridine derivatives, a critical class of compounds in drug discovery, utilizing isopropyl 3-aminocrotonate as a key building block. Dihydropyridines are well-established as potent calcium channel blockers, with prominent applications in the treatment of cardiovascular diseases such as hypertension and angina.[1][2]
Introduction
The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, remains a cornerstone for the preparation of this heterocyclic scaffold.[3][4] This method typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia or an enamine. This compound serves as a versatile enamine source, offering a straightforward route to a diverse range of dihydropyridine derivatives. The use of different starting materials in the Hantzsch synthesis allows for the creation of a wide array of derivatives, which has been crucial in the development of numerous drugs.[4]
Core Reaction: The Hantzsch Dihydropyridine Synthesis
The fundamental reaction involves the condensation of an aldehyde, this compound, and a β-ketoester. This one-pot synthesis is highly efficient for creating the 1,4-dihydropyridine core. The general reaction scheme is depicted below.
Data Presentation: Synthesis of Nimodipine
The following table summarizes quantitative data for the synthesis of Nimodipine, a commercially significant dihydropyridine derivative, using this compound. This data is compiled from patent literature, showcasing the reaction's efficiency.
| Product | Aldehyde | β-Ketoester | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Nimodipine | 3-Nitrobenzaldehyde | 2-Methoxyethyl acetoacetate | Ethanol | 2 hours | 70°C | 87.6 | CN102174012B |
| Nimodipine | 3-Nitrobenzaldehyde | 2-Methoxyethyl acetoacetate | Isopropanol | Not Specified | 60°C | 87.6 | CN102174012B |
Experimental Protocols
General Protocol for the Hantzsch Synthesis of Dihydropyridine Derivatives
This protocol provides a generalized procedure for the synthesis of 1,4-dihydropyridine derivatives using this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate) (1.0 eq)
-
Solvent (e.g., ethanol, isopropanol, methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), this compound (1.0 eq), the β-ketoester (1.0 eq), and the chosen solvent.
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain this temperature for the required reaction time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization:
The synthesized dihydropyridine derivatives can be characterized by various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum of a typical 1,4-dihydropyridine shows a characteristic singlet for the NH proton between δ 7.2 and 9.2 ppm, and a singlet for the C4-H proton around δ 5.0 ppm. The protons of the ester groups and the substituents on the phenyl ring will appear in their respective characteristic regions.[2][5]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the sp³ carbon at C4, and the sp² carbons of the dihydropyridine ring and the aromatic substituent.[6]
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching (around 3350 cm⁻¹), C=O stretching of the ester groups (around 1690 cm⁻¹), and C=C stretching.[2]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[2]
Visualizations
Hantzsch Dihydropyridine Synthesis Mechanism
Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
General Experimental Workflow
References
Application Notes and Protocols: Synthesis of Nimodipine Using Isopropyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Nimodipine, a dihydropyridine calcium channel blocker, utilizing isopropyl 3-aminocrotonate as a key intermediate. The synthesis primarily follows the Hantzsch pyridine synthesis pathway.
Introduction
Nimodipine is a crucial pharmaceutical agent used in the treatment of cerebral vasospasm and other vascular disorders.[] Its synthesis often involves the Hantzsch reaction, a multi-component reaction that forms a dihydropyridine ring. This compound serves as a critical building block in this synthesis, providing the nitrogen atom and a portion of the dihydropyridine ring structure.[2] This document outlines the synthetic route from the preparation of this compound to its subsequent cyclization to yield nimodipine, providing quantitative data and detailed experimental procedures.
Synthesis Pathway
The synthesis of nimodipine from this compound is a two-stage process:
-
Synthesis of this compound: This intermediate is typically prepared from isopropyl acetoacetate and ammonia.[2] An alternative method involves the reaction of isopropanol and ketene dimer followed by amination.[3][4]
-
Hantzsch Pyridine Synthesis of Nimodipine: this compound undergoes a cyclization reaction with 2-(3-nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester to form the nimodipine molecule.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various optimized protocols for the synthesis of this compound and its subsequent conversion to nimodipine.
Table 1: Synthesis of this compound
| Parameter | Embodiment 1[4] | Embodiment 2[4] | Embodiment 3[4] | Comparative Example 1[4] |
| Reactants | ||||
| Isopropanol | 64 kg | 65 kg | 65 kg | 64 kg |
| Triethylamine | 0.4 kg | 0.5 kg | 0.6 kg | 0.4 kg |
| Ketene Dimer | 90 kg | 90 kg | 90 kg | 90 kg |
| Ammonia | 18 kg | 18 kg | 20 kg | 18 kg |
| Dehydrating Agent | Anhydrous Calcium Chloride (5.7 kg) | Anhydrous Magnesium Sulfate (4.3 kg) | Sodium Chloride (5.0 kg) | Not specified |
| Reaction Conditions | ||||
| Dimer Addition Temp. | 80 ± 2 °C | 80 ± 2 °C | 80 ± 2 °C | 80 ± 2 °C |
| Dimer Addition Time | 1 hour | 2 hours | 1.5 hours | 1.5 hours |
| Insulation Reaction | 3 hours at 90 °C | 3 hours at 95 °C | 3 hours at 90 °C | 3 hours at 95 °C |
| Ammoniation Temp. | 0 °C | 10 °C | 5 °C | 10 °C |
| Ammoniation Time | 5 hours | 5 hours | 5 hours | 5 hours |
| Yield and Purity | ||||
| Yield | 81.5% | 82.2% | 82.2% | 80.9% |
| Purity (Content) | 98.8% | 98.4% | 98.1% | 89.4% |
Table 2: Synthesis of Nimodipine via Cyclization Reaction
| Parameter | Embodiment 1[3] | Embodiment 2[3] | Embodiment 3[4] |
| Reactants | |||
| This compound | 58 kg | 56 kg | 56 kg |
| 2-(3-Nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester | 100 kg | 100 kg | 100 kg |
| Solvent | Isopropanol (102 kg) | Ethanol (122 kg) | Ethanol (122 kg) |
| Reaction Conditions | |||
| Initial Reaction Temp. | 50 °C | 70 °C | 70 °C |
| Initial Reaction Time | 1 hour | 1 hour | 1 hour |
| Reflux Time | 1 hour | 1 hour | 1 hour |
| Crystallization & Purification | |||
| Solvents | Isopropanol, Cyclohexane | Isopropanol, Cyclohexane | Isopropanol, Hexanaphthene |
| Yield and Purity | |||
| Yield | 85-89% (Primary) | 87.6% | 87.6% |
| Total Impurities (HPLC) | 0.1-0.3% | 0.18% | 0.18% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedures outlined in the provided patents.[3][4]
Materials:
-
Isopropanol
-
Triethylamine
-
Ketene dimer
-
Ammonia gas
-
Anhydrous dehydrating agent (e.g., Magnesium Sulfate, Sodium Chloride)
-
Reaction vessel equipped with heating, cooling, and gas inlet capabilities
Procedure:
-
Charge the reaction vessel with isopropanol and triethylamine.
-
Heat the mixture to approximately 75 °C.
-
Slowly add the ketene dimer over a period of 1.5 to 2 hours, maintaining the temperature at 80 ± 2 °C.
-
After the addition is complete, maintain the reaction mixture at 90-95 °C for 3 hours.
-
Cool the reaction mixture to between 0 °C and 10 °C.
-
Introduce ammonia gas into the mixture over 5 hours.
-
Allow the reaction to stand for 3 hours.
-
Add the anhydrous dehydrating agent and stir for 30 minutes.
-
Allow the mixture to settle for 3 hours and then separate the aqueous layer.
-
Purify the resulting crude this compound by vacuum distillation to obtain a colorless oil.
Protocol 2: Synthesis of Nimodipine (Hantzsch Reaction)
This protocol describes the cyclization reaction to form nimodipine.[3][4]
Materials:
-
This compound
-
2-(3-Nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester
-
Fatty alcohol solvent (e.g., Ethanol, Isopropanol)
-
Crystallization solvents (e.g., Isopropanol, Cyclohexane)
-
Reaction vessel with heating and distillation capabilities
Procedure:
-
Charge the reaction vessel with this compound, 2-(3-nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester, and the fatty alcohol solvent. The molar ratio of 2-(3-Nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester to this compound should be approximately 1:1.0-1.2.[3]
-
Heat the mixture to a temperature between 30-70 °C and hold for 1 hour.[3]
-
Increase the temperature to reflux and maintain for 1 hour.
-
Remove the solvent by distillation under reduced pressure.
-
To the residue, add the crystallization solvents (e.g., isopropanol and cyclohexane).
-
Cool the mixture to 60 °C and hold for 1 hour to induce crystallization.
-
Further, cool to 25 °C.
-
Isolate the nimodipine product by centrifugation, followed by washing and drying. The product is a faint yellow solid.
Visualizations
Nimodipine Synthesis Pathway
References
Application Notes and Protocols: Synthesis of 1,4-Dihydropyridines via Hantzsch Condensation of Isopropyl 3-Aminocrotonate with Aldehydes and β-Ketoesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of isopropyl 3-aminocrotonate, an enamine, with aldehydes and β-ketoesters is a cornerstone of heterocyclic chemistry, primarily utilized in the Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a straightforward and efficient pathway to construct 1,4-dihydropyridine (1,4-DHP) scaffolds.[1][2][3][4] The 1,4-DHP core is of immense pharmacological importance, forming the structural basis for a major class of cardiovascular drugs known as calcium channel blockers, including commercial drugs like nifedipine and amlodipine.[1] These compounds are vital in the treatment of hypertension and angina.[5][6] This document provides detailed protocols, quantitative data, and mechanistic diagrams for performing this synthesis.
The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source.[1][7] A common and highly effective variation involves the use of a pre-formed β-enamino ester, such as this compound, which reacts with an aldehyde and a β-ketoester to yield unsymmetrically substituted 1,4-dihydropyridines. This approach offers greater control over the substitution pattern of the final product.
Reaction Principle and Mechanism
The reaction proceeds via a series of condensation and cyclization steps. The generally accepted mechanism involves two key intermediates.[3] First, a Knoevenagel condensation occurs between the aldehyde and the β-ketoester to form an α,β-unsaturated carbonyl compound (a chalcone-type intermediate).[1][3] Concurrently, the this compound acts as a nucleophilic enamine.[8] A Michael addition of the enamine to the α,β-unsaturated intermediate follows, creating a larger, acyclic adduct. This intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dihydropyridine ring system.[9]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. wjpmr.com [wjpmr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Isopropyl 3-Aminocrotonate as a Versatile Building Block for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3-aminocrotonate is a valuable and versatile building block in synthetic organic chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of bioactive heterocyclic compounds.[1] Its inherent reactivity, stemming from the presence of both an enamine and an α,β-unsaturated ester moiety, allows for its participation in various cyclization reactions to form stable heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles, with a focus on 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their significant pharmacological activities.
The most prominent application of this compound is in the Hantzsch pyridine synthesis, a one-pot multicomponent reaction that efficiently constructs the 1,4-dihydropyridine scaffold.[2][3] This heterocyclic core is the foundation for a major class of drugs known as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[4][5] Furthermore, derivatives of 1,4-dihydropyridines have demonstrated a broad spectrum of other biological activities, including antimicrobial, and antioxidant properties.[6][7]
These application notes will detail the synthesis of 1,4-dihydropyridines, provide quantitative data on their biological activities, and present a detailed experimental protocol for their preparation.
Synthesis of Bioactive 1,4-Dihydropyridines
The Hantzsch synthesis is a reliable and straightforward method for the preparation of 1,4-dihydropyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound can be considered as one of the components after initial reaction with an aldehyde), and a nitrogen donor, typically ammonia or ammonium acetate.[2] The general scheme for this reaction is depicted below.
Experimental Workflow: Hantzsch 1,4-Dihydropyridine Synthesis
The following diagram outlines the typical workflow for the synthesis and subsequent biological evaluation of 1,4-dihydropyridine derivatives using this compound as a key reagent.
Caption: Workflow for the synthesis and biological evaluation of 1,4-dihydropyridines.
Quantitative Data on Biological Activities
The biological activity of 1,4-dihydropyridines is highly dependent on the nature of the substituents at various positions of the heterocyclic ring, particularly the C4 position, which is derived from the aldehyde component in the Hantzsch synthesis.
Antimicrobial Activity
Several 1,4-dihydropyridine derivatives have been shown to possess significant antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.
| Compound ID | 4-Substituent | Test Organism | MIC (µg/mL) |
| Derivative 33 | 3-Nitrophenyl (with C2 modification) | Mycobacterium smegmatis | 9 |
| Staphylococcus aureus | 25 | ||
| Escherichia coli | 100 | ||
| Derivative 4 | 3-Nitrophenyl (with C2 modification) | Mycobacterium smegmatis | 50 |
| Compound 22 | 3-Methoxy-4-hydroxyphenyl | Streptococcus mitis | 500 |
| Streptococcus sanguinis | 500 | ||
| Compound 8 | 3-Chlorophenyl | Streptococcus sanguinis | 500 |
| Compound 10 | 3-Nitrophenyl | Streptococcus sanguinis | 500 |
Data sourced from multiple studies.[1][6][8]
Calcium Channel Blocking Activity
The primary therapeutic application of many 1,4-dihydropyridines is their ability to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure. This activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound ID | 4-Substituent | Cell Line/Tissue | IC50 |
| Compound 5a | 2-Chlorophenyl (Amlodipine analog) | A7r5 (rat aortic smooth muscle) | 0.18 ± 0.02 µg/mL |
| Compound 5e | 2-Chlorophenyl (Amlodipine analog) | A7r5 (rat aortic smooth muscle) | 0.25 ± 0.63 µg/mL |
| Compound 10b | 1-Methyl-4,5-dichloroimidazolyl | Guinea-pig ileum | Most active in series |
| Compound 12 (ethyl, phenethyl ester) | 1-Methyl-4,5-dichloroimidazolyl | Guinea-pig ileum | Most active in series |
Data sourced from multiple studies.[9][10]
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridine derivatives primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][11] This inhibition of calcium influx leads to a cascade of events resulting in vasodilation. Some evidence also suggests a secondary mechanism involving the release of nitric oxide (NO) from the vascular endothelium.[12]
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative bioactive 1,4-dihydropyridine derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the synthesis of this compound from isopropyl acetoacetate and ammonia.[13]
Materials:
-
Isopropyl acetoacetate
-
Ammonia gas
-
Four-necked flask (250 mL)
-
Gas inlet tube
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus
Procedure:
-
Charge a 250 mL four-necked flask with 72 g of isopropyl acetoacetate.
-
While stirring at room temperature, pass 10 g of ammonia gas into the isopropyl acetoacetate through a gas inlet tube.
-
After the addition of ammonia is complete, cool the reaction mixture in a cooling bath.
-
A solid precipitate of this compound will form upon cooling.
-
Filter the reaction mixture to collect the solid product.
-
Dry the collected solid to obtain the final product.
-
The expected yield of the off-white solid product is approximately 80%.
Protocol 2: Synthesis of a Representative Bioactive 1,4-Dihydropyridine
This protocol describes a general Hantzsch synthesis for a 1,4-dihydropyridine derivative, which can be adapted using this compound and an appropriate β-dicarbonyl compound. The following is a specific example for the synthesis of 5-Isopropyl 3-methyl 2-[(allylimino)methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[6] While this is a multi-step synthesis from the initial Hantzsch product, the initial formation of the dihydropyridine ring follows the general principle. A more direct Hantzsch synthesis is also described.
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis: A mixture of an aromatic aldehyde (10 mmol), a β-ketoester (e.g., methyl acetoacetate, 10 mmol), this compound (10 mmol), and a catalytic amount of an acid or base (optional) in a suitable solvent (e.g., ethanol, 25 mL) is refluxed for 2-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and recrystallized to afford the pure 1,4-dihydropyridine derivative.
Microwave-Assisted Synthesis (Alternative Procedure): For a more rapid and often higher-yielding synthesis, microwave irradiation can be employed.
Materials:
-
Methyl 3-aminocrotonate (3 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Benzaldehyde (3 mmol)
-
Alumina (2 g)
-
N,N-Dimethylformamide (DMF, 0.5 mL, as an energy transfer agent)
-
Microwave reactor
Procedure:
-
Combine methyl 3-aminocrotonate (3 mmol), ethyl acetoacetate (3 mmol), benzaldehyde (3 mmol), and alumina (2 g) in a microwave-safe reaction vessel.
-
Add a catalytic amount of DMF (0.5 mL).
-
Subject the mixture to microwave irradiation for 6 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.
-
This method has been reported to yield the unsymmetrical 1,4-dihydropyridine in over 85% yield.[2]
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of bioactive heterocycles, particularly 1,4-dihydropyridines. The Hantzsch reaction provides a robust and adaptable method for the construction of this important pharmacophore. The resulting 1,4-dihydropyridine derivatives exhibit a wide range of biological activities, most notably as calcium channel blockers and antimicrobial agents. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents based on this privileged scaffold.
References
- 1. droracle.ai [droracle.ai]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. buzzrx.com [buzzrx.com]
- 9. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, QSAR and calcium channel antagonist activity of new 1,4-dihydropyridine derivatives containing 1-methyl-4,5-dichloroimidazolyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isopropyl 3-aminocrotonate in Medicinal Chemistry Research: A Detailed Overview
Introduction: Isopropyl 3-aminocrotonate is a versatile and valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a wide array of bioactive heterocyclic compounds.[1][2] Its unique structural features, combining an enamine and an ester functional group, make it a reactive and adaptable precursor for the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in medicinal chemistry, with a focus on the synthesis of 1,4-dihydropyridines and other pharmacologically relevant molecules.
Key Application: Hantzsch Synthesis of 1,4-Dihydropyridines
The most prominent application of this compound is in the Hantzsch pyridine synthesis, a classic multi-component reaction that provides efficient access to 1,4-dihydropyridines (DHPs).[3] DHPs are a critical class of compounds in medicinal chemistry, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridine derivatives synthesized from this compound, such as Nimodipine, function as L-type calcium channel blockers. They primarily target vascular smooth muscle, leading to vasodilation and a decrease in systemic vascular resistance. This ultimately results in lower blood pressure. The signaling cascade initiated by the blockage of these channels is depicted below.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from isopropyl acetoacetate and ammonia.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Isopropyl acetoacetate
-
Aqueous ammonia (25% solution) or ammonium acetate
-
Methanol (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus or recrystallization setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl acetoacetate (1 equivalent) in methanol.
-
Addition of Ammonia Source: Add aqueous ammonia (1.5-2 equivalents) or ammonium acetate (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction (if necessary): If ammonium acetate was used, the residue can be partitioned between water and an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Isopropyl acetoacetate | Aqueous Ammonia | Methanol | 55 | - | 70 | - | [4] |
| Isopropyl acetate | Ammonium acetate | - | 80 | 2 | 90.6 | 99.2 (HPLC) | [2] |
Protocol 2: Hantzsch Synthesis of Nimodipine
This protocol details the synthesis of the dihydropyridine calcium channel blocker, Nimodipine, using this compound.
Workflow Diagram:
Caption: Workflow for the Hantzsch synthesis of Nimodipine.
Materials:
-
This compound
-
2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester
-
Isopropanol (or other fatty alcohol)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester (1 equivalent) in isopropanol.
-
Cyclization Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically 1-3 hours).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, Nimodipine, will crystallize out of the solution.
-
Isolation: Collect the crystalline product by filtration.
-
Washing and Drying: Wash the collected crystals with cold isopropanol and dry under vacuum to obtain pure Nimodipine.
Quantitative Data for Nimodipine Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Purity | Reference |
| This compound | 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester | Isopropanol | 88.3 | Total impurities 0.25% (HPLC) | [5] |
| This compound | 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester | Ethanol | 87.6 | Total impurities 0.18% (HPLC) | [5] |
Broader Applications and Biological Activities
While renowned for its role in synthesizing calcium channel blockers, the 1,4-dihydropyridine scaffold accessible through this compound is associated with a diverse range of biological activities.
Anticancer Activity
Several studies have demonstrated the potential of 1,4-dihydropyridine derivatives as anticancer agents.[6][7][8][9] These compounds can exert their effects through various mechanisms, including the reversal of multidrug resistance and induction of apoptosis.
Quantitative Data on Anticancer Activity of 1,4-Dihydropyridines:
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | Cytotoxic | 3.6 | [6] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | Cytotoxic | 5.2 | [6] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | Cytotoxic | 2.3 | [6] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | Cytotoxic | 5.7 | [6] |
| 3,4-dihydropyridine-2(1H)-thione (S22) | A375 (melanoma) | Antiproliferative | 1.71 ± 0.58 | [7][8] |
Antimicrobial Activity
Derivatives of 1,4-dihydropyridines have also been investigated for their antimicrobial properties against various bacterial and fungal strains.[10]
Note on Quantitative Data: While the potential for antimicrobial activity exists, specific Minimum Inhibitory Concentration (MIC) values for a broad range of 1,4-dihydropyridines derived directly from this compound are not extensively reported in the provided search results. Further research in this area would be beneficial.
Conclusion
This compound stands out as a highly valuable and versatile reagent in medicinal chemistry. Its application in the Hantzsch synthesis provides a straightforward and efficient route to 1,4-dihydropyridines, a privileged scaffold with a wide spectrum of biological activities, most notably as calcium channel blockers. The detailed protocols and compiled data herein serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents, highlighting the continued importance of this fundamental building block in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
One-Pot Synthesis Protocols for Heterocyclic Scaffolds Utilizing Isopropyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of biologically relevant heterocyclic compounds, specifically polyhydroquinolines and 1,4-dihydropyridines, using Isopropyl 3-aminocrotonate as a key building block. These protocols are designed to be efficient, often employing green chemistry principles and catalytic systems to achieve high yields and purity.
Introduction to Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single vessel to form a product that contains substantial portions of all the reactants.[1][2] This approach offers significant advantages over traditional linear syntheses by minimizing reaction steps, reducing waste, and saving time and resources.[3] The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that are widely used for the synthesis of dihydropyridines and related heterocyclic systems, which are prominent scaffolds in medicinal chemistry.[4][5]
Application Note 1: Synthesis of Polyhydroquinolines
Polyhydroquinolines are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including acetylcholinesterase inhibition and anticancer properties.[6] One-pot synthesis through a Hantzsch-type reaction offers an efficient route to these valuable scaffolds.
General Reaction Scheme:
An aromatic aldehyde, dimedone (or another cyclic 1,3-dione), and this compound undergo a cyclocondensation reaction to yield the corresponding polyhydroquinoline derivative. Various catalysts can be employed to facilitate this transformation under different reaction conditions.
Comparative Data for Polyhydroquinoline Synthesis:
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | None | Ethanol | Room Temp | Appropriate Time | Good | [7] |
| 2 | Ti-catalyst | Toluene | Reflux | 1 h | 93 | [8] |
| 3 | γ-Al2O3 nanoparticles | Solvent-free | 90 | Not Specified | High | [9] |
| 4 | None | PEG-400-H2O | 70-90 | 3-8 min | 88-98 | [10] |
Detailed Experimental Protocol (Catalyst-Free):
This protocol is adapted from a general procedure for the synthesis of polyhydroquinolines at ambient temperature.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
This compound (1 mmol)
-
Ethanol (5 mL)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), and this compound (1 mmol) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
The solid product will precipitate out of the solution.
-
Filter the solid product and wash it with cold deionized water.
-
Recrystallize the crude product from ethanol to afford the pure polyhydroquinoline.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of polyhydroquinolines.
Application Note 2: Hantzsch Synthesis of 1,4-Dihydropyridines
The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, famously represented by calcium channel blockers like nifedipine.[5] The Hantzsch synthesis provides a straightforward and atom-economical method for constructing this heterocyclic system.
General Reaction Scheme:
An aldehyde, two equivalents of this compound (or one equivalent of isopropyl acetoacetate and one of this compound with a nitrogen source), condense in a one-pot reaction to form the 1,4-dihydropyridine ring. The reaction can be promoted by various catalysts and conditions.
Comparative Data for 1,4-Dihydropyridine Synthesis:
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 3-methyl-1-sulfonic acid imidazolium chloride | Ethanol | Room Temp | 2 h | High | [11] |
| 2 | γ-Al2O3 nanoparticles | Solvent-free | 90 | 5 min | 95 | [9] |
| 3 | Nano-FGT | Not Specified | Mild | 1.5-2 h | High | [12] |
| 4 | Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 1-2.5 h | Good to Excellent | [5] |
| 5 | Al(DS)3 in water | Water (micellar) | Microwave (80W) | 5 min | up to 97 | [13] |
Detailed Experimental Protocol (Solvent-Free, γ-Al2O3 Catalyzed):
This protocol is based on a method using γ-alumina nanoparticles as a reusable catalyst.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (2 mmol)
-
γ-Al2O3 nanoparticles (0.2 g)
-
Brine solution
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, thoroughly mix the aromatic aldehyde (1 mmol), this compound (2 mmol), and γ-Al2O3 nanoparticles (0.2 g).
-
Heat the reaction mixture in an oil bath at 90 °C.
-
Monitor the reaction progress using TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Wash the resulting material with brine and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a hot ethanol and water mixture to yield the pure 1,4-dihydropyridine derivative.
-
The catalyst can be recovered, washed, dried, and reused.
Signaling Pathway Diagram (Generalized Hantzsch Reaction Mechanism):
References
- 1. epfl.ch [epfl.ch]
- 2. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. ijcrt.org [ijcrt.org]
- 6. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]
- 7. One-pot multi-component synthesis of polyhydroquinolines at ambient temperature [comptes-rendus.academie-sciences.fr]
- 8. tsijournals.com [tsijournals.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Method for preparing polyhydroquinolines - Eureka | Patsnap [eureka.patsnap.com]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Isopropyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing isopropyl 3-aminocrotonate under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often improved yields, and alignment with the principles of green chemistry. This compound is a versatile building block for the construction of a variety of heterocyclic scaffolds of medicinal interest.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous cardiovascular drugs. Microwave irradiation significantly accelerates this reaction, reducing synthesis times from hours to minutes.
Quantitative Data
| Entry | Aldehyde | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | 100-300 | 3-5 | >85 | [1] |
| 2 | 4-Chlorobenzaldehyde | Ethanol | 100-300 | 3-5 | >90 | [1] |
| 3 | 4-Nitrobenzaldehyde | Ethanol | 100-300 | 5-7 | ~80 | [2] |
| 4 | 2-Nitrobenzaldehyde | Ethanol | 100-300 | 5-7 | ~35 | [3] |
| 5 | Benzaldehyde | Solvent-free (on Alumina) | 100-300 | 6 | >85 | [1] |
Note: Data is adapted from syntheses using methyl or ethyl 3-aminocrotonate and is expected to be comparable for this compound.
Experimental Protocol
Materials:
-
This compound
-
Appropriate aldehyde (e.g., Benzaldehyde)
-
Isopropyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Microwave synthesizer with sealed vessel capability
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, combine this compound (1 mmol, 1.0 eq), the desired aldehyde (1 mmol, 1.0 eq), isopropyl acetoacetate (1 mmol, 1.0 eq), and ammonium acetate (1.2 mmol, 1.2 eq).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a Teflon septum and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5-10 minutes. The pressure should be monitored and should not exceed the vessel's limits.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into a beaker containing crushed ice (~20 g) with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure 1,4-dihydropyridine derivative.
-
Characterize the product using appropriate analytical techniques (NMR, IR, MS).
Visualizations
Caption: Hantzsch 1,4-dihydropyridine synthesis reaction mechanism.
Caption: General experimental workflow for microwave-assisted synthesis.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. Microwave assistance provides a rapid and efficient route to these molecules.
Quantitative Data
| Entry | Aldehyde | β-Dicarbonyl | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Isopropyl acetoacetate | Ethanol | 10 | 91 | [4] |
| 2 | 4-Methylbenzaldehyde | Isopropyl acetoacetate | Ethanol | 10 | 85 | [4] |
| 3 | 4-Chlorobenzaldehyde | Isopropyl acetoacetate | Ethanol | 10 | 88 | [4] |
| 4 | 3-Nitrobenzaldehyde | Isopropyl acetoacetate | Ethanol | 12 | 82 | [1] |
| 5 | Benzaldehyde | Isopropyl acetoacetate | Acetonitrile | 2-4 | >90 | [1] |
Note: Data is adapted from syntheses using other β-ketoesters but provides a strong indication of expected outcomes with isopropyl acetoacetate, the precursor to this compound.
Experimental Protocol
Materials:
-
Isopropyl acetoacetate (precursor to the enamine)
-
Appropriate aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Urea or Thiourea
-
Catalytic amount of HCl or another acid catalyst
-
Ethanol
-
Microwave synthesizer with sealed vessel capability
Procedure:
-
In a 10 mL microwave process vial with a magnetic stir bar, add the aldehyde (1 mmol, 1.0 eq), isopropyl acetoacetate (1 mmol, 1.0 eq), and urea (1.5 mmol, 1.5 eq).
-
Add ethanol (2 mL) and a catalytic amount of concentrated HCl (2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-15 minutes.
-
After cooling the vial to room temperature, the product often crystallizes directly from the solution. If not, place the vial in an ice bath for 20-30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Recrystallize from ethanol if further purification is needed.
-
Characterize the product using appropriate analytical techniques (NMR, IR, MS).
Visualizations
Caption: Biginelli reaction mechanism for dihydropyrimidinone synthesis.
Pyrazole Synthesis
Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in pharmaceuticals. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound (or its enamine equivalent) with a hydrazine derivative. Microwave heating can facilitate this cyclocondensation reaction efficiently.
Quantitative Data
| Entry | Hydrazine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Water / 1M HCl | 150 | 10-15 | 70-90 | [5] |
| 2 | 4-Fluorophenylhydrazine | Water / 1M HCl | 150 | 10-15 | ~85 | [5] |
| 3 | 4-Nitrophenylhydrazine | Water / 1M HCl | 150 | 15 | ~75 | [5] |
| 4 | Hydrazine Hydrate | Ethanol | 100-120 | 5-10 | >80 | [4] |
Note: Data is based on the reaction of 3-aminocrotononitrile or other β-dicarbonyls, which serves as a strong predictive model for the reaction with this compound.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine derivative (e.g., Phenylhydrazine hydrochloride)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Microwave synthesizer with sealed vessel capability
Procedure:
-
In a 10 mL microwave process vial with a magnetic stir bar, dissolve the aryl hydrazine hydrochloride (1 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in 1 M HCl (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 150 °C and hold for 15 minutes.
-
After cooling the reaction vial to room temperature, carefully basify the solution to pH > 10 with 10% aqueous NaOH.
-
The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the pyrazole derivative.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).
-
Characterize the final product by NMR, IR, and MS analysis.
Visualizations
Caption: Plausible reaction pathway for pyrazole synthesis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and equipment. All reactions should be performed in a dedicated scientific microwave reactor with appropriate safety precautions, including the use of certified pressure-rated vessels. The user is responsible for verifying the safety and suitability of these procedures.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropyl 3-Aminocrotonate in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isopropyl 3-aminocrotonate as a key intermediate in the synthesis of agrochemicals. The focus is on the production of dihydropyridine-based compounds, which have shown significant potential as insecticides and fungicides. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate research and development in this area.
Introduction
This compound is a versatile building block in organic synthesis, widely employed in the production of various heterocyclic compounds.[1] In the agrochemical industry, it serves as a crucial precursor for the synthesis of pesticides, including herbicides and insecticides.[1][2] Its enamine functionality makes it particularly suitable for the Hantzsch pyridine synthesis, a classic multi-component reaction used to generate dihydropyridine scaffolds. These scaffolds are the core of several biologically active molecules with applications in agriculture.
Synthesis of Agrochemicals via Hantzsch Reaction
The Hantzsch pyridine synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (in this case, this compound can be used as one of the components), and a nitrogen donor like ammonia or ammonium acetate. This reaction leads to the formation of a 1,4-dihydropyridine ring, which can be further modified to create a diverse range of agrochemical candidates.
A general workflow for the synthesis of dihydropyridine-based agrochemicals using this compound is depicted below.
Caption: General workflow for Hantzsch dihydropyridine synthesis.
Application 1: Synthesis of a Dihydropyridine-based Insecticide
This protocol describes the synthesis of a dihydropyridine derivative with demonstrated insecticidal activity.
Experimental Protocol: Synthesis of Diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL).
-
Addition of Reagents: To this solution, add this compound (10 mmol) and a catalytic amount of piperidine (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | C₁₉H₂₂ClNO₄ | 379.84 | 85-92 | 155-157 |
Insecticidal Activity
| Target Pest | LC₅₀ (ppm) |
| Aphis nerii (nymph) | 0.02 |
| Aphis nerii (adult) | 1.04 |
LC₅₀ values represent the concentration of the compound that causes 50% mortality of the test population.
Application 2: Synthesis of a Dihydropyridine-based Fungicide
This protocol outlines the synthesis of a dihydropyridine derivative with potential fungicidal properties.
Experimental Protocol: Synthesis of Dimethyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
-
Reaction Setup: Combine 2-nitrobenzaldehyde (10 mmol), methyl acetoacetate (10 mmol), and this compound (10 mmol) in a round-bottom flask.
-
Solvent and Catalyst: Add ethanol (25 mL) as the solvent and a few drops of concentrated ammonia solution as the catalyst.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the solid product is collected by filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol and then recrystallize from hot ethanol to yield the pure product.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Dimethyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | C₁₇H₁₈N₂O₆ | 362.34 | 88-95 | 198-200 |
Fungicidal Activity
| Fungal Strain | MIC (µg/mL) |
| Aspergillus niger | 50 |
| Candida albicans | 100 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Synthesis of this compound
For researchers who wish to synthesize the starting material, a protocol for the preparation of this compound is provided below. This method involves the reaction of isopropyl acetoacetate with ammonia.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked flask fitted with a gas inlet tube, a stirrer, and a condenser, place isopropyl acetoacetate (1 mol).
-
Reaction: Cool the flask in an ice bath and bubble ammonia gas through the stirred liquid. Continue the reaction until the absorption of ammonia ceases.
-
Work-up: Allow the reaction mixture to stand at room temperature for several hours, during which the product will crystallize.
-
Purification: Collect the crystals by filtration and recrystallize from a suitable solvent such as diethyl ether or petroleum ether to obtain pure this compound.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| This compound | C₇H₁₃NO₂ | 143.18 | >80 | Colorless to pale yellow liquid or low melting solid |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of agrochemicals, particularly those based on the dihydropyridine scaffold. The Hantzsch pyridine synthesis provides a straightforward and efficient method for constructing these complex molecules. The provided protocols and data serve as a foundation for further research and development of novel and effective insecticides and fungicides.
References
Application Notes and Protocols: The Role of Isopropyl 3-aminocrotonate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3-aminocrotonate, also known as 3-Aminocrotonic acid isopropyl ester, is a versatile and crucial intermediate in the pharmaceutical industry.[1][2] With the CAS Number 14205-46-0, this organic compound is a key building block, particularly in the synthesis of 1,4-dihydropyridine (DHP) derivatives.[3][4] These DHPs are a major class of L-type calcium channel blockers, widely used in the treatment of cardiovascular diseases such as hypertension and angina.[5][6]
The unique structure of this compound, featuring a reactive enamine group, makes it an ideal starting material for the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[2][7] Its application facilitates the efficient construction of complex heterocyclic molecules, most notably the core structure of drugs like Nimodipine, a cerebral vasodilator.[8][9][10] These notes provide an overview of its applications, synthesis protocols, and its role in the development of pharmacologically active agents.
Physicochemical and Technical Data
This compound is a colorless to pale yellow liquid that may form crystals upon cooling.[1][9] Its stability and reactivity are key properties that ensure high yields and purity in the final pharmaceutical products.[1]
| Property | Value | References |
| CAS Number | 14205-46-0 | [1][8] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1][9] |
| Melting Point | 19-23 °C | [1][9][11] |
| Boiling Point | 80 °C / 1 mmHg (133 Pa) | [1][9] |
| Density | 0.986 - 0.996 g/cm³ | [1][9] |
| Refractive Index | 1.4870 - 1.4940 (at 20 °C) | [1][9] |
| Purity | ≥95% to >99% | [1][8][10] |
| Synonyms | 3-Aminocrotonic acid isopropyl ester, Isopropyl 3-amino-2-butenoate | [1] |
Core Application: Synthesis of Dihydropyridine Calcium Channel Blockers
The primary application of this compound is in the Hantzsch synthesis to produce 1,4-dihydropyridine (DHP) derivatives.[5][7] DHPs, such as Nimodipine, function by blocking L-type calcium channels, leading to the relaxation of smooth muscle and vasodilation. This mechanism is crucial for lowering blood pressure.[5][6]
Caption: Mechanism of action for DHP calcium channel blockers.
Application Note 1: Intermediate for Nimodipine Synthesis
This compound is a direct precursor in the synthesis of Nimodipine, a second-generation DHP used to reduce cerebral vasospasm.[8][9] In this synthesis, it reacts with 2-methoxyethyl acetoacetate and 3-nitrobenzaldehyde in a Hantzsch reaction. The isopropyl ester group from the aminocrotonate forms one of the two ester functionalities at the 3 and 5 positions of the resulting dihydropyridine ring.
Caption: Workflow for Nimodipine synthesis via Hantzsch reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from Isopropyl acetoacetate and ammonia, a common and efficient method.[9][10]
Materials:
-
Isopropyl acetoacetate (1 equivalent)
-
Ammonia gas
-
Toluene (or another suitable solvent)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge a three-necked flask with Isopropyl acetoacetate and toluene.
-
Ammoniation: While stirring the solution at room temperature, bubble ammonia gas through the mixture. The reaction is exothermic; maintain the temperature between 25-35 °C using a water bath if necessary.
-
Reaction Monitoring: Continue the ammonia addition until the reaction is complete. Monitor the disappearance of the starting material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water to remove any excess ammonia and ammonium salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product can be purified by vacuum distillation (e.g., at 80 °C / 1 mmHg) to yield pure this compound.[1][9]
Quantitative Data from Literature:
| Reactant | Catalyst/Reagent | Conditions | Yield | Purity (HPLC) | Reference |
| Isopropyl acetoacetate | Ammonium Acetate | 80°C, 2 hours | 90.6% | 99.2% | [10] |
| Isopropyl acetoacetate | Ammonia Gas | Room Temp. | High | High | [9] |
Protocol 2: General Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative
This protocol provides a general method for the synthesis of a 1,4-dihydropyridine using this compound.
Materials:
-
An aromatic aldehyde (e.g., 3-Nitrobenzaldehyde, 1 equivalent)
-
This compound (1 equivalent)
-
A β-ketoester (e.g., Ethyl acetoacetate, 1 equivalent)
-
Ethanol or Isopropanol as solvent
-
(Optional) Catalyst, such as piperidine or benzoic acid[12]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde, this compound, and the β-ketoester in ethanol.
-
Heating: Heat the mixture to reflux (approximately 80 °C) with constant stirring.
-
Reaction Time: Maintain the reflux for 4-10 hours. The reaction progress can be monitored by TLC.[6][12]
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to afford the pure 1,4-dihydropyridine derivative as a crystalline solid.[6][12]
Caption: General experimental workflow for Hantzsch synthesis.
Conclusion
This compound stands out as a highly valuable and efficient pharmaceutical intermediate. Its primary role in the Hantzsch synthesis allows for the straightforward and high-yield production of the 1,4-dihydropyridine scaffold, which is central to a major class of cardiovascular drugs. The protocols and data presented here underscore its importance and provide a practical framework for its use in research and development, enabling the synthesis of existing and novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. arctomsci.com [arctomsci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. lakshfinechem.com [lakshfinechem.com]
- 9. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hantzsch Reaction with Isopropyl 3-aminocrotonate
Welcome to the technical support center for the Hantzsch 1,4-dihydropyridine synthesis utilizing isopropyl 3-aminocrotonate. This resource is tailored for researchers, scientists, and professionals in drug development to navigate and troubleshoot experiments, with a focus on improving reaction yields and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the Hantzsch reaction?
In the Hantzsch synthesis, this compound serves as a key building block, providing one of the two β-dicarbonyl-equivalent units and the nitrogen atom required for the formation of the dihydropyridine ring. It acts as an enamine, which is a crucial intermediate in the reaction mechanism.[1][2]
Q2: I am observing a very low yield in my Hantzsch synthesis using this compound. What are the common causes?
Low yields in the classical Hantzsch synthesis are a frequent issue.[3][4] Several factors can contribute to this problem:
-
Suboptimal Reaction Conditions: The traditional method often involves prolonged heating in solvents like ethanol or acetic acid, which can lead to product degradation.[4]
-
Purity of Reactants: Impurities present in the aldehyde, the β-ketoester used to generate the aminocrotonate, or the this compound itself can lead to undesirable side reactions.[5]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[5]
-
Side Reaction Pathways: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can significantly reduce the yield of the desired 1,4-dihydropyridine.[3][4]
Q3: My reaction is not proceeding to completion, with a significant amount of starting material remaining. How can I improve the conversion rate?
To enhance the conversion rate, consider the following adjustments:
-
Catalyst Introduction: While the classical Hantzsch reaction can be performed without a catalyst, employing an acid catalyst such as p-toluenesulfonic acid (PTSA) can improve yields.[3]
-
Alternative Solvents: While ethanol is commonly used, exploring other solvents like isopropanol may be beneficial. Isopropanol has been shown to facilitate easier crystallization of the product.[6] "On-water" synthesis has also been reported as an eco-friendly and efficient alternative.[7]
-
Microwave-Assisted Synthesis: Utilizing a microwave reactor can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[4]
Q4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely impurities?
The formation of multiple products can be due to several side reactions:
-
Over-oxidation: The desired 1,4-dihydropyridine product can be oxidized to the corresponding pyridine, especially under harsh conditions or during workup.[3]
-
Alternative Cyclization: With certain substrates, particularly those with specific substitutions on the aldehyde, unexpected cyclization products may form. For instance, the reaction of methyl 3-aminocrotonate with o-methoxybenzaldehyde has been reported to yield a substituted pyran instead of the expected dihydropyridine.[6]
-
Regioisomers: If you are attempting to synthesize an unsymmetrical dihydropyridine using two different β-dicarbonyl compounds, a mixture of regioisomers and symmetrical side products can form.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction.[5] 2. Poor quality of this compound. 3. Incorrect stoichiometry of reactants.[5] | 1. Monitor the reaction progress with TLC. Consider increasing the reaction time or temperature moderately. 2. Ensure the purity of the aminocrotonate. It can be synthesized from isopropyl acetoacetate and ammonia.[9] 3. Verify the molar ratios of the aldehyde, this compound, and any other carbonyl component. |
| Multiple Products Observed on TLC | 1. Formation of regioisomers in unsymmetrical synthesis.[8] 2. Oxidation of the dihydropyridine to pyridine.[3] 3. Formation of unexpected side products (e.g., pyrans).[6] | 1. For unsymmetrical products, use a sequential protocol: first, perform a Knoevenagel condensation between the aldehyde and one β-dicarbonyl compound, isolate the intermediate, and then react it with the enamine (this compound).[8] 2. Use milder reaction conditions and consider a workup procedure that avoids strong oxidizing agents. 3. Characterize the main side product to understand the competing reaction pathway. Adjusting the catalyst or solvent may favor the desired reaction. |
| Difficulty in Product Purification | 1. The product is an oil or does not crystallize easily. 2. The product is contaminated with structurally similar side products.[8] | 1. Attempt purification using column chromatography on silica gel. 2. If purification is challenging due to similar polarities of the products, it is more effective to prevent their formation by optimizing the reaction conditions as described above. |
Data Presentation
The following table summarizes the impact of different catalytic and solvent conditions on the yield of Hantzsch-type reactions. Note: Data for reactions specifically with this compound is limited; therefore, results from analogous systems are included to illustrate general trends.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | Several hours | Generally low | [3][4] |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS, 0.1M) | Not specified (with ultrasonic irradiation) | Not specified | 96 | [3] |
| Phenylboronic acid | Not specified | Not specified | Not specified | High | [2] |
| None ("On-Water") | Water | Not specified | Not specified | Good to excellent | [7] |
| None (Microwave-assisted) | Ethanol | 120°C | 5-15 min | High | [4] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis in Isopropanol
This protocol is adapted from procedures for similar aminocrotonates.[6]
Materials:
-
Substituted aldehyde (10 mmol)
-
This compound (20 mmol)
-
Isopropanol (25 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aldehyde (10 mmol) in isopropanol (25 mL).
-
Add this compound (20 mmol) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize upon cooling. If so, collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This is a general protocol for rapid Hantzsch synthesis.[4]
Materials:
-
Aldehyde (1 mmol)
-
This compound (2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol) and this compound (2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Isopropyl 3-aminocrotonate Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of isopropyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when purifying this compound using silica gel chromatography?
This compound, being a β-enaminone, possesses a basic amino group, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This can result in several purification challenges:
-
Poor Elution (Streaking or Tailing): The compound moves slowly and unevenly down the column, leading to broad, elongated spots on a TLC plate or wide, overlapping peaks during column chromatography.[2]
-
Irreversible Adsorption: In some cases, the product may bind so strongly to the silica gel that it fails to elute, resulting in low recovery.[3]
-
Compound Degradation: Enamines can be sensitive to acidic conditions and may degrade on the silica gel surface, leading to the formation of impurities during purification.[4][5]
Q2: What are the common impurities in a typical synthesis of this compound?
When synthesizing this compound from isopropyl acetoacetate and ammonia, the most common impurities are:
-
Unreacted Isopropyl Acetoacetate: This is a common impurity if the reaction has not gone to completion.
-
Water: Formed as a byproduct of the condensation reaction.
-
Side-products: Depending on the reaction conditions, minor side-products from self-condensation or other secondary reactions may be present.
Q3: How can I assess the stability of my this compound on silica gel before performing column chromatography?
A two-dimensional thin-layer chromatography (2D-TLC) experiment is a quick and effective way to check for compound stability on silica gel.[4] If the compound is unstable, new spots will appear off the diagonal after the second elution, indicating degradation.
Troubleshooting Guide
Issue 1: The product is stuck at the baseline of the TLC plate or column.
| Possible Cause | Solution |
| Solvent system is not polar enough. | Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. For highly polar compounds, a methanol/dichloromethane system may be more effective.[6] |
| Strong interaction with acidic silica. | Add a basic modifier to the mobile phase to neutralize the acidic silanol groups. A common choice is to add 1-3% triethylamine (Et3N) to the eluent.[6][7] |
Issue 2: The product shows significant tailing or streaking on the TLC plate or during column chromatography.
| Possible Cause | Solution |
| Strong acid-base interaction with silica gel. | Deactivate the silica gel by preparing a slurry of the silica in the eluent containing a basic modifier like triethylamine or ammonia before packing the column.[2] |
| Sample is overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 30:1 to 50:1 by weight. |
| Inappropriate solvent for sample loading. | If the sample is dissolved in a solvent much more polar than the mobile phase, it can cause band broadening. Use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[8] |
Issue 3: The desired product co-elutes with impurities.
| Possible Cause | Solution |
| Poor separation with the current solvent system. | Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between the product and impurities. Aim for an Rf of 0.2-0.4 for the target compound.[6] |
| Insufficient resolution. | Use a finer mesh silica gel or a longer column to increase the number of theoretical plates. |
| Complex mixture of impurities. | Employ gradient elution, starting with a low-polarity mobile phase and gradually increasing its polarity. This can help to resolve compounds with a wide range of polarities.[7] |
Issue 4: Low recovery of the purified product.
| Possible Cause | Solution |
| Irreversible adsorption on silica gel. | Switch to a less acidic stationary phase such as neutral alumina or an amine-functionalized silica gel column.[9][10] |
| Decomposition of the product on the column. | If 2D-TLC indicates instability, use a deactivated silica gel or an alternative stationary phase. Running the chromatography at a lower temperature may also help to minimize degradation.[11] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis of this compound
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of the solution onto the origin. Also, spot the starting material (isopropyl acetoacetate) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent such as potassium permanganate or ninhydrin.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the product for column chromatography is around 0.3.
Table 1: Recommended TLC Solvent Systems for this compound
| Solvent System (v/v) | Typical Rf Range | Notes |
| Hexane / Ethyl Acetate (7:3 to 1:1) | 0.2 - 0.5 | A good starting point for initial analysis. |
| Dichloromethane / Methanol (98:2 to 95:5) | 0.3 - 0.6 | Suitable for more polar impurities. |
| Hexane / Ethyl Acetate with 1% Et3N | 0.2 - 0.5 | Recommended to reduce tailing. |
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Select an appropriate size column and pack it with silica gel (230-400 mesh) using the chosen eluent (e.g., Hexane/Ethyl Acetate 8:2 with 1% triethylamine). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimization of reaction conditions for Isopropyl 3-aminocrotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Isopropyl 3-aminocrotonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Increase reaction time or temperature within the recommended range. - Ensure efficient stirring to improve contact between reactants. - Verify the quality and purity of starting materials. |
| Side reactions occurring. | - Optimize the reaction temperature; excessively high temperatures can lead to side product formation. - Use a catalyst as specified in the protocol to enhance selectivity. | |
| Loss of product during workup. | - Ensure proper phase separation during extraction. - Use a saturated sodium bicarbonate solution for washing to minimize product loss.[1] - Dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate before solvent evaporation.[1] | |
| Product Purity Issues | Presence of unreacted starting materials. | - Monitor the reaction progress using techniques like GC or HPLC to ensure complete conversion.[1] - Optimize the stoichiometry of the reactants. |
| Formation of byproducts. | - Adjust the reaction temperature and time to minimize byproduct formation. - Recrystallize or distill the final product for purification. | |
| Reaction Not Initiating | Inactive catalyst. | - Use a fresh or properly stored catalyst. For example, when using triethylamine, ensure it is not degraded.[2] |
| Low reaction temperature. | - Gradually increase the temperature to the recommended level for the specific protocol. | |
| Solidification or Precipitation Issues | Premature precipitation of the product. | - If the product precipitates during the reaction, ensure adequate stirring to maintain a homogenous mixture. |
| Difficulty in filtering the product. | - Cool the reaction mixture sufficiently to ensure complete crystallization before filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Two common methods for synthesizing this compound are:
-
From Isopropyl Acetate and Ammonium Acetate: This method involves heating isopropyl acetate with ammonium acetate.[1]
-
From Ketene Dimer and Isopropyl Alcohol: This two-step process involves first synthesizing isopropyl acetoacetate by condensing a ketene dimer with isopropyl alcohol, followed by a reaction with ammonia gas.[2]
Q2: What are the typical reaction conditions for the synthesis starting from isopropyl acetate?
A2: A reported protocol involves heating a mixture of isopropyl acetate and ammonium acetate at 80°C for 2 hours.[1] This method has been reported to yield up to 90.6% with a purity of 99.2%.[1]
Q3: What catalyst can be used in the synthesis from a ketene dimer?
A3: Triethylamine is used as a catalyst in the condensation reaction of the ketene dimer and isopropyl alcohol to obtain isopropyl acetoacetate.[2]
Q4: How can the progress of the reaction be monitored?
A4: The completion of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
Q5: What is the appearance and solubility of this compound?
A5: this compound is a colorless to pale yellow liquid with a faint amine-like or ester-like odor.[3] It has limited solubility in water but is miscible with common organic solvents like ethanol, acetone, and ether.[3]
Quantitative Data Summary
| Parameter | Method 1: From Isopropyl Acetate | Method 2: From Ketene Dimer | Continuous Flow Synthesis |
| Starting Materials | Isopropyl acetate, Ammonium acetate | Ketene dimer, Isopropyl alcohol, Ammonia gas | Ketonic ester (e.g., ethyl acetoacetate), Aqueous ammonia |
| Catalyst | Not specified | Triethylamine | Optional (e.g., acetic acid)[4] |
| Solvent | Not specified (neat reaction) | Isopropanol[4] | Optional (e.g., isopropanol)[4] |
| Temperature | 80°C[1] | Room temperature for amination step[2] | 20-60°C[5] |
| Reaction Time | 2 hours[1] | Not specified | As low as 30 seconds[5] |
| Reported Yield | 90.6%[1] | 80%[2] | 93% to 100%[5] |
| Reported Purity | 99.2% (HPLC)[1] | Not specified | High purity, crystals may not require further purification[4] |
Experimental Protocols
Method 1: Synthesis from Isopropyl Acetate and Ammonium Acetate [1]
-
Add 500g of isopropyl acetate to a reaction flask.
-
Add 401.0g of ammonium acetate to the flask.
-
Heat the mixture to 80°C and maintain the reaction for 2 hours.
-
Monitor the reaction to confirm the complete consumption of isopropyl acetate.
-
After completion, add a saturated sodium bicarbonate solution and stir for 20 minutes.
-
Separate the layers and extract the organic layer with 500ml of water, stirring for 20 minutes.
-
Separate the layers again and dry the organic layer with anhydrous sodium sulfate.
-
Filter to remove the drying agent to obtain the product.
Method 2: Synthesis from Ketene Dimer [2]
Step 1: Synthesis of Isopropyl Acetoacetate
-
Add isopropyl alcohol and a catalytic amount of triethylamine to a reaction vessel and heat to reflux.
-
Slowly add ketene dimer to the refluxing mixture.
-
After the reaction is complete, cool the mixture to room temperature.
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Wash the mixture with a 10% sodium carbonate solution and separate the layers.
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Wash the organic layer twice with water.
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Concentrate the organic layer and then perform fractional distillation to collect the isopropyl acetoacetate fraction.
Step 2: Synthesis of this compound
-
Add the obtained isopropyl acetoacetate to a reaction vessel.
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Introduce excess ammonia gas at room temperature.
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Cool the mixture, which should result in the precipitation of a solid.
-
Filter the reaction liquid and dry the filter cake to obtain the final product.
Visualizations
Caption: Comparative workflow of two primary synthesis routes for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Navigating the Industrial Synthesis of Isopropyl 3-aminocrotonate: A Technical Support Hub
Welcome to the comprehensive technical support center for the industrial-scale synthesis of Isopropyl 3-aminocrotonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for scaling up production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting tips for issues that may arise during the synthesis of this compound.
Q1: What are the primary methods for the industrial synthesis of this compound?
A1: The main industrial synthesis routes involve the reaction of a starting material like isopropyl acetoacetate with an ammonia source. Key methods include:
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Reaction with ammonium acetate.[1]
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A continuous flow process reacting a ketonic ester with a base like ammonia.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using techniques like GC analysis.[1] The reaction time may need to be extended.
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Sub-optimal Temperature: The reaction temperature is crucial. For the ammonium acetate method, the mixture is typically heated to 80°C.[1] For other processes, the optimal temperature may range from 20-60°C.[3]
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Improper Stoichiometry: Verify the molar ratios of your reactants. An excess of the aminating agent is often used to drive the reaction to completion.
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Catalyst Issues: If using a catalyst, such as triethylamine in the synthesis of the isopropyl acetoacetate precursor, ensure it is active and used in the correct proportion.[1]
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Product Degradation: this compound can be sensitive to prolonged exposure to high temperatures or acidic/basic conditions. Optimize the work-up procedure to minimize degradation.
Q3: I am observing significant impurity levels in my final product. How can I improve the purity?
A3: Impurities can arise from side reactions or incomplete removal of starting materials. To enhance purity:
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Washing Steps: Incorporate washing steps with a saturated sodium bicarbonate solution or sodium carbonate solution to neutralize any acidic byproducts.[1][2] Multiple washes with water can also help remove water-soluble impurities.[1]
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Purification Method: The primary purification method for this compound is distillation or recrystallization.[4] For the precursor, isopropyl acetoacetate, fractional distillation is effective, collecting the fraction at 75-76°C/2kPa.[1]
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Drying: Ensure the organic layer is thoroughly dried using a suitable drying agent like anhydrous sodium sulfate before the final purification step.[1]
Q4: The reaction is proceeding slower than expected. What can I do to increase the reaction rate?
A4: To increase the reaction rate:
-
Temperature Increase: Cautiously increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential side reactions or product degradation at higher temperatures.
-
Catalyst: The use of an acid catalyst, such as acetic acid, can reduce the reaction time in some processes.[3]
-
Mixing: Ensure efficient mixing to improve the contact between reactants, especially in heterogeneous reaction mixtures.
Q5: Are there any safety concerns I should be aware of when handling this compound on a large scale?
A5: Yes, several safety precautions should be taken:
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Irritant: this compound is a mild skin and eye irritant.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Inhalation: The compound is moderately volatile, and inhalation of vapors may cause respiratory discomfort.[4] Work in a well-ventilated area or use a fume hood.[6]
-
Combustibility: It is a combustible liquid. Keep it away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols for this compound and its precursor.
Table 1: Synthesis of this compound
| Parameter | Method 1: Ammonium Acetate[1] | Method 2: Ammonia Gas[1] |
| Starting Material | Isopropyl acetoacetate | Isopropyl acetoacetate |
| Reagent | Ammonium acetate | Ammonia gas |
| Temperature | 80°C | Room Temperature |
| Reaction Time | 2 hours | Not specified |
| Yield | 90.6% | 80% |
| Purity (HPLC) | 99.2% | Not specified |
Table 2: Synthesis of Isopropyl Acetoacetate (Precursor)
| Parameter | Method Described in Literature[1] |
| Starting Materials | Isopropanol, Diethyl ketone |
| Catalyst | Triethylamine |
| Reaction Type | Reflux |
| Purification | Fractional Distillation |
| Boiling Point of Fraction | 75-76°C / 2kPa |
| Yield | 80% |
| Purity | ~98% |
Experimental Protocols
Below are detailed methodologies for the key synthesis experiments.
Protocol 1: Synthesis of this compound using Ammonium Acetate[1]
-
Reaction Setup: To a suitable reaction vessel, add 500g of isopropyl acetoacetate.
-
Reagent Addition: Add 401.0g of ammonium acetate to the reaction vessel.
-
Heating: Heat the mixture to 80°C.
-
Reaction: Maintain the temperature and stir for 2 hours. Monitor the reaction for the complete consumption of isopropyl acetoacetate.
-
Work-up:
-
Cool the reaction mixture.
-
Add a saturated sodium bicarbonate solution and stir for 20 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 500ml of water and stir for 20 minutes.
-
Separate the organic layer.
-
-
Drying and Isolation:
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting product is this compound.
-
Protocol 2: Synthesis of this compound using Ammonia Gas[2]
-
Reaction Setup: In a four-necked flask, add 72g of isopropyl acetoacetate.
-
Reagent Addition: Introduce 10g of ammonia gas into the flask at room temperature.
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Reaction and Precipitation: As the reaction proceeds, a solid may precipitate upon cooling.
-
Isolation:
-
Filter the reaction mixture.
-
Dry the collected solid cake to obtain the this compound product.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound.
Caption: Workflow for this compound Synthesis via Ammonium Acetate.
Caption: Troubleshooting Guide for Low Yield in this compound Synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 14205-46-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting low conversion rates in reactions with Isopropyl 3-aminocrotonate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Isopropyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and recommended storage conditions for this compound?
This compound (CAS No. 14205-46-0) is an organic compound with the molecular formula C7H13NO2.[1] It typically appears as a colorless to pale yellow liquid with a melting point of 19-23 °C and a boiling point of 80 °C at 1 mmHg.[2][3] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water. Due to its reactivity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally at 0-8 °C.[2][3]
Q2: What are the primary applications of this compound?
This compound is a versatile intermediate in organic synthesis.[2] It is a crucial building block in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs), a class of compounds widely used in pharmaceuticals, particularly as calcium channel blockers like nimodipine.[4][5][6] Its unique structure, featuring both an activated double bond and an amino group, makes it valuable for creating complex, nitrogen-containing molecules for pharmaceuticals and agrochemicals.[1][2]
Q3: What safety precautions should be taken when handling this compound?
This compound can cause skin and eye irritation.[1][7] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All handling should be performed in a well-ventilated area or a fume hood to avoid inhaling vapors.[3] In case of contact with skin, wash the affected area thoroughly with plenty of water.[7]
Troubleshooting Low Conversion Rates
Low product yield is a common challenge in organic synthesis. The following guide addresses specific issues that may lead to poor conversion rates in reactions utilizing this compound.
Issue 1: Sub-optimal Reagent Quality
Q: My reaction is sluggish and the final yield is low. Could the quality of my this compound be the problem?
A: Yes, reagent purity is critical for reaction success. This compound can degrade over time or if stored improperly.
Troubleshooting Steps:
-
Visual Inspection: The compound should be a colorless to pale yellow liquid.[2] A significant darkening in color may indicate degradation.
-
Purity Verification: If you suspect contamination or degradation, verify the purity of the starting material using techniques like NMR spectroscopy or Gas Chromatography (GC). A purity of ≥95% is generally recommended.[2]
-
Purification: If impurities are detected, consider purifying the reagent by distillation under reduced pressure before use.
-
Proper Storage: Always store the reagent at the recommended temperature (0-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[2]
Issue 2: Unfavorable Reaction Conditions
Q: I am performing a Hantzsch dihydropyridine synthesis and experiencing very low yields. How can I optimize the reaction conditions?
A: The Hantzsch synthesis is sensitive to several parameters. Systematic optimization is key to improving conversion rates.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly impact reaction rate and product crystallization. Isopropanol has been shown to be an effective solvent, often facilitating easier crystallization of the final product upon cooling.[5]
-
Temperature Control: Most Hantzsch reactions require heating. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[5] Monitor the reaction temperature to ensure it remains consistent.
-
Catalyst Choice: While the reaction can proceed without a catalyst, acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts can accelerate the reaction.[8] Modern methods also employ heterogeneous catalysts, such as γ-alumina nanoparticles, which can lead to high yields in shorter reaction times under solvent-free conditions.[9]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to side product formation or degradation.
Issue 3: Competing Side Reactions
Q: My starting materials are being consumed, but the yield of the desired product is low. Could side reactions be the cause?
A: Yes, particularly with structurally complex reactants. This compound can participate in alternative reaction pathways, leading to unexpected byproducts.
Example from Literature: In the Hantzsch synthesis with o-methoxybenzaldehyde, a significant byproduct was the formation of a substituted pyran derivative instead of the expected 1,4-dihydropyridine.[5] This occurs through an alternative cyclization pathway.
Troubleshooting Steps:
-
Analyze the Crude Mixture: Use techniques like Mass Spectrometry (MS) and NMR to identify the structures of major byproducts in your crude reaction mixture.
-
Adjust Reaction Conditions: Side reactions can sometimes be suppressed by lowering the reaction temperature or changing the catalyst.
-
Modify Reactant Stoichiometry: Carefully controlling the ratio of reactants can favor the desired reaction pathway.
// Reactants Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Crotonate [label="2x Isopropyl\n3-aminocrotonate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products DHP [label="Desired Product:\n1,4-Dihydropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyran [label="Side Product:\nSubstituted Pyran\n(e.g., with o-methoxybenzaldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows {Aldehyde, Crotonate} -> DHP [label="Hantzsch Pathway\n(Desired)", color="#34A853"]; {Aldehyde, Crotonate} -> Pyran [label="Alternative Cyclization\n(Side Reaction)", color="#EA4335", style=dashed]; } caption [label="Fig 2: Competing pathways in Hantzsch synthesis.", shape=plaintext, fontname="Arial", fontsize=12];
Issue 4: Product Loss During Workup
Q: My initial reaction monitoring (TLC/LC-MS) shows good product formation, but the isolated yield is poor. Why?
A: Significant product loss can occur during the workup and purification stages.[10]
Troubleshooting Steps:
-
Check Aqueous Layers: If your workup involves an aqueous wash, your product might be more water-soluble than anticipated. Retain and analyze the aqueous layer for the presence of your product before discarding it.[10]
-
Volatility Check: this compound and some dihydropyridine products can be volatile. If you are removing solvent under reduced pressure (e.g., rotovap), check the solvent collected in the trap for your product.[10]
-
Adsorption Issues: Products can adsorb onto filtration media like celite or silica gel. If you perform a filtration step, try rinsing the filter cake with a more polar solvent and analyzing the filtrate for your product.[10]
-
Product Stability: Your product may be unstable to the pH conditions of the workup. Test the stability of your product by exposing a small sample to the acidic or basic solutions used in the workup and monitoring for degradation by TLC.[10]
Data & Protocols
Data Presentation: Hantzsch Synthesis Yields
The yield of 1,4-dihydropyridines can be highly dependent on the aldehyde substrate used. The table below, adapted from a study on a related enamine (methyl-3-aminocrotonate), illustrates this variability.[5]
| Aldehyde Substrate | Reaction Time (h) | Yield (%) |
| m-methoxybenzaldehyde | 8 | 28.8% |
| p-methoxybenzaldehyde | 8 | 15.3% |
| o-methoxybenzaldehyde | 8 | Low (Mainly pyran byproduct) |
Table 1: Hantzsch condensation yields with different methoxybenzaldehyde isomers.
Experimental Protocols
Protocol 1: General Hantzsch Dihydropyridine Synthesis
This protocol is a general procedure adapted from literature methods for synthesizing 1,4-dihydropyridine derivatives.[5][8]
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Reactant Setup: In a round-bottom flask, dissolve the selected aldehyde (1.0 mmol) in isopropanol (10-15 mL).
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Addition of Enamine: Add this compound (2.0 mmol, 2.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-12 hours).
-
Crystallization: Once complete, allow the reaction mixture to cool slowly to room temperature. The product may begin to crystallize. Cooling further in an ice bath can enhance precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold isopropanol (2-3 times) to remove residual impurities.
-
Drying: Dry the final product under vacuum to a constant weight.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | 14205-46-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Troubleshooting [chem.rochester.edu]
Impact of catalyst choice on Isopropyl 3-aminocrotonate reaction outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Isopropyl 3-aminocrotonate, with a focus on how the choice of catalyst can impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the reaction of a β-ketoester, specifically isopropyl acetoacetate, with an amine, typically ammonia or a salt thereof. The reaction is an example of enamine synthesis, where the amino group of ammonia adds to the ketone carbonyl of isopropyl acetoacetate, followed by the elimination of water to form the enamine product.
Q2: Why is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow and may result in lower yields. Catalysts are used to increase the reaction rate and improve the overall efficiency of the synthesis. They can facilitate both the addition of the amine to the carbonyl group and the subsequent dehydration step.[1] Mildly acidic conditions, for instance, are often beneficial for these steps.[1]
Q3: What are some common catalysts used in the synthesis of this compound?
A3: A variety of catalysts can be used, ranging from simple organic bases and acids to metal salts. Common examples include:
-
Organic Bases: Triethylamine is frequently used.[2]
-
Ammonium Salts: Ammonium acetate is another common choice, acting as both the ammonia source and a catalyst.[3]
-
Carboxylic Acids: Acetic acid can be used to catalyze the reaction, often in continuous flow processes.[4]
-
Metal Catalysts: While less common for this specific transformation, other enaminone syntheses have employed transition metals like Palladium (Pd), Gold (Au), and Cobalt (Co) to achieve specific outcomes.[1]
Q4: How does the choice of catalyst affect the reaction?
A4: The catalyst can influence several aspects of the reaction, including:
-
Reaction Rate: Catalysts can significantly shorten the reaction time.
-
Yield: An appropriate catalyst can lead to a higher yield of the desired product.
-
Purity: By promoting the desired reaction pathway, a catalyst can help to minimize the formation of side products.
-
Reaction Conditions: Some catalysts allow the reaction to be performed under milder conditions (e.g., lower temperature).
Q5: What are the primary starting materials for the synthesis of this compound?
A5: The key starting materials are typically isopropyl acetoacetate and a source of ammonia. Isopropyl acetoacetate can be synthesized by the condensation of a ketene dimer with isopropyl alcohol, often catalyzed by triethylamine.[2] The ammonia source can be ammonia gas, aqueous ammonia, or ammonium acetate.[2][3][5]
Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, or NMR) to ensure it has reached completion.[6] Optimize Temperature: While some protocols use room temperature, gentle heating might be necessary to drive the reaction forward. However, excessive heat can lead to side reactions.[6] |
| Suboptimal Catalyst | Catalyst Choice: The choice of catalyst is crucial. If using a weak catalyst, consider switching to a more effective one. For example, if a simple base is not providing good results, an acid catalyst or a combination might be more effective.[1] Catalyst Loading: Ensure the correct amount of catalyst is used. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side product formation. |
| Equilibrium Issues | Water Removal: The reaction produces water as a byproduct.[7] If the water is not removed, the equilibrium may shift back towards the starting materials.[7] Consider using a Dean-Stark apparatus or a drying agent if compatible with the reaction conditions. |
| Impure Starting Materials | Reagent Purity: Ensure that the isopropyl acetoacetate and the ammonia source are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. |
| Side Reactions | Polymerization: Enamines can be prone to polymerization, especially in the absence of a suitable base or under harsh conditions.[8] Hydrolysis: The enamine product can be hydrolyzed back to the starting materials in the presence of excess water, particularly under acidic conditions.[9] |
Problem: Product is Contaminated with Impurities
| Possible Cause | Suggested Solution |
| Formation of Side Products | Optimize Reaction Conditions: Adjust the temperature, reaction time, and catalyst to favor the formation of the desired product.[10][11] Purify Starting Materials: Use highly pure starting materials to avoid the introduction of reactive impurities. |
| Inefficient Purification | Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Chromatography: For liquid products or difficult separations, column chromatography may be necessary. |
| Product Degradation | Handling and Storage: this compound may be sensitive to heat, light, or air. Store the purified product under appropriate conditions (e.g., cool, dark, and under an inert atmosphere). |
Data on Reaction Outcomes with Different Catalysts
The following table summarizes the impact of different catalysts on the synthesis of β-aminocrotonates, providing a comparative overview of reaction conditions and yields.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Triethylamine | Ketene dimer, Isopropyl alcohol, Ammonia gas | None specified | Room Temperature | Not specified | 80 | [2] |
| Ammonium Acetate | Isopropyl acetoacetate, Ammonium acetate | None specified | 80 | 2 hours | 90.6 | [5] |
| Acetic Acid | Methyl acetoacetate, Ammonia | None | 50 | 120-160 seconds | 94 | [4] |
| None (solvent effect) | Methyl acetoacetate, Aqueous ammonia | Isopropanol | Room Temperature | 75 minutes | 73 | [4] |
| None (no solvent) | Methyl acetoacetate, Aqueous ammonia | None | Room Temperature | 75 minutes | 59 | [4] |
Experimental Protocols
Protocol 1: Synthesis using Triethylamine and Ammonia Gas
This protocol is adapted from a patented method for the synthesis of this compound.[2]
Step 1: Synthesis of Isopropyl Acetoacetate
-
To a reaction vessel, add isopropyl alcohol and triethylamine. The mass ratio of ketene dimer (to be added) to isopropyl alcohol to triethylamine should be approximately 1:1.1-1.2:0.002-0.0025.[2]
-
Heat the mixture to reflux.
-
Slowly add ketene dimer to the refluxing mixture.
-
After the addition is complete, continue to reflux until the reaction is complete (monitor by GC or other suitable method).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 10% sodium carbonate solution, followed by two washes with water.[2]
-
Concentrate the organic layer and purify by distillation to obtain isopropyl acetoacetate.
Step 2: Synthesis of this compound
-
Add the purified isopropyl acetoacetate to a reaction vessel.
-
At room temperature, pass an excess of ammonia gas through the isopropyl acetoacetate. The mass ratio of isopropyl acetoacetate to ammonia should be approximately 1:0.13-0.14.[2]
-
Cool the reaction mixture, which should result in the precipitation of a solid.
-
Filter the reaction mixture to collect the solid product.
-
Dry the solid to obtain this compound.
Protocol 2: Synthesis using Ammonium Acetate
This protocol is based on a method for the synthesis of this compound with a high yield.[5]
-
To a reaction flask, add 500g of isopropyl acetoacetate.
-
Add 401.0g of ammonium acetate to the flask.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours.
-
Monitor the reaction to confirm the complete consumption of isopropyl acetoacetate.
-
After the reaction is complete, add a saturated sodium bicarbonate solution and stir for 20 minutes.
-
Separate the layers and extract the organic layer with 500ml of water, stirring for 20 minutes.
-
Separate the layers again and dry the organic layer with anhydrous sodium sulfate.
-
Filter to remove the drying agent to obtain the product.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104402745A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN1172103A - Method for preparing 3-amino substituted crotonates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Isopropyl 3-aminocrotonate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Isopropyl 3-aminocrotonate synthesis via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of this compound reactions.
Q1: My TLC plate shows streaking for all spots. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.
-
Solution: Dilute your reaction mixture sample before spotting it onto the plate.[1]
-
-
Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for the compounds being analyzed.
-
Solution: Adjust the polarity of your solvent system. For this compound, a good starting point is a mixture of ethyl acetate and hexane. If you observe streaking, try decreasing the polarity by increasing the proportion of hexane.
-
-
Presence of Highly Polar Compounds: The starting materials or product might be interacting too strongly with the silica gel.
-
Solution: Add a small amount (0.5-1%) of a modifier to your eluent. For basic compounds like amines, adding triethylamine can help reduce streaking. For acidic impurities, a small amount of acetic acid may be beneficial.
-
Q2: I can't see the spot for my starting material (Isopropyl Acetoacetate) or my product (this compound) on the TLC plate after development.
A2: This issue can arise from a few different problems:
-
Non-UV Active Compounds: this compound and its precursor may not be strongly UV-active, making them difficult to see under a UV lamp.
-
Solution: Use a chemical staining agent to visualize the spots. Potassium permanganate or p-anisaldehyde stains are effective for these types of compounds.
-
-
Low Concentration: The concentration of your compounds might be too low to be detected.
-
Solution: Try spotting the same location on the TLC plate multiple times, allowing the solvent to dry between each application, to concentrate the sample.
-
-
Compound Volatility: The compounds, particularly the starting ketone, may have evaporated from the plate during development or heating.[1]
-
Solution: Ensure you are visualizing the plate immediately after development and avoid excessive heating when staining if your compounds are known to be volatile.
-
Q3: The Rf values of my starting material and product are too similar, making it difficult to monitor the reaction progress. What should I do?
A3: Poor separation between spots is a common challenge.
-
Optimize the Solvent System: The best separation is often achieved when the Rf value of the product is between 0.3 and 0.5.
-
Solution: Systematically vary the ratio of your ethyl acetate and hexane mixture. A lower polarity solvent system (more hexane) will generally result in lower Rf values and may improve separation between compounds of similar polarity.
-
-
Use a Different Solvent System: If adjusting the ratio of ethyl acetate/hexane is not effective, consider a different solvent system altogether.
-
Solution: Try a solvent system with different selectivity, such as dichloromethane and methanol.
-
-
Co-spotting: To confirm the identity of the spots, co-spotting is a valuable technique.
-
Solution: On your TLC plate, have three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot. If the starting material spot in the reaction mixture lane is truly your starting material, it will appear as a single, merged spot in the co-spot lane.
-
Q4: I am using an ammonia source (e.g., ammonium acetate or aqueous ammonia) in my reaction. How can I visualize it on the TLC plate?
A4: Visualizing ammonia or simple ammonium salts on a standard silica TLC plate can be challenging as they are highly polar and may not move significantly from the baseline.
-
Ninhydrin Stain: Ninhydrin is a specific stain for primary amines and ammonia.[2][3][4][5][6]
-
Solution: After developing your TLC plate, dry it completely and then dip it into a ninhydrin staining solution, followed by gentle heating. Ammonia and primary amines will typically appear as pink or purple spots.[3] Note that this compound, being a primary amine, will also stain with ninhydrin.
-
Quantitative Data Summary
The following table provides estimated Rf values for the key components in the synthesis of this compound. These values are approximate and can vary based on the exact TLC plate, chamber saturation, and temperature. The suggested solvent system is a starting point and may require optimization.
| Compound | Starting Material/Product | Typical Solvent System (v/v) | Estimated Rf Value | Visualization Method(s) |
| Isopropyl Acetoacetate | Starting Material | 3:1 Hexane:Ethyl Acetate | ~0.6 - 0.7 | Potassium Permanganate, p-Anisaldehyde |
| Ammonia/Ammonium Salt | Starting Material | 3:1 Hexane:Ethyl Acetate | ~0.0 - 0.1 | Ninhydrin |
| This compound | Product | 3:1 Hexane:Ethyl Acetate | ~0.4 - 0.5 | UV (weak), Potassium Permanganate, p-Anisaldehyde, Ninhydrin |
Experimental Protocols
Protocol 1: Monitoring the Synthesis of this compound by TLC
This protocol outlines the general procedure for monitoring the reaction progress.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)
-
Visualization Stains:
-
Potassium Permanganate Stain
-
p-Anisaldehyde Stain
-
Ninhydrin Stain
-
-
Heat gun or hot plate
Procedure:
-
Prepare the Developing Chamber: Pour the 3:1 hexane:ethyl acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the TLC Plate:
-
In the 'SM' lane, use a capillary tube to spot a dilute solution of the starting material, isopropyl acetoacetate.
-
In the 'RM' lane, spot a sample of the reaction mixture.
-
In the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the solvent. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Examine the plate under a UV lamp and circle any visible spots with a pencil.
-
Submerge the plate in a jar containing a visualization stain (e.g., potassium permanganate or p-anisaldehyde).
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
-
Separately, a plate can be stained with ninhydrin to specifically visualize the amine-containing compounds.
-
-
Analyze the Results: Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the progression of the reaction.
Protocol 2: Preparation of Visualization Stains
-
Potassium Permanganate Stain: Dissolve 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of water, then add 1.25 mL of 10% sodium hydroxide solution.[7] This stain is sensitive to compounds that can be oxidized, such as the double bond in the enamine product and the ketone in the starting material. Spots typically appear as yellow-brown on a purple background.[7]
-
p-Anisaldehyde Stain: Prepare a solution by mixing 135 mL of ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating.[8]
-
Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[6] This stain is specific for primary amines and ammonia, which will appear as pink to purple spots upon heating.[3]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. Ninhydrin - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Work-up Procedures for Reactions Involving Isopropyl 3-Aminocrotonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for chemical reactions involving isopropyl 3-aminocrotonate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant to reaction work-up?
A1: this compound is a colorless to pale yellow liquid.[1] Its key properties relevant to work-up are its limited solubility in water and its miscibility with common organic solvents such as ethanol, acetone, and ether.[1] This allows for effective extraction of the compound and its products into an organic phase, separating them from water-soluble impurities.
Q2: What is a standard aqueous work-up procedure for a reaction involving this compound, such as the Hantzsch pyridine synthesis?
A2: A typical work-up involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is then washed sequentially with water, a dilute aqueous basic solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in the removal of water from the organic layer. The organic phase is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
Q3: How can I purify the dihydropyridine product obtained from a Hantzsch synthesis using this compound?
A3: The most common method for purifying dihydropyridine products is recrystallization.[3] Ethanol is a frequently used solvent for this purpose.[3] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly, inducing the formation of crystals of the purified product, which can then be collected by filtration.
Q4: Can this compound or the resulting dihydropyridine product be sensitive to acidic or basic conditions during the work-up?
A4: Yes, both the enamine functionality in this compound and the dihydropyridine ring system can be sensitive to harsh acidic or basic conditions. Strong acids may lead to hydrolysis of the ester group or decomposition of the dihydropyridine. While a mild basic wash (e.g., saturated sodium bicarbonate solution) is often used to neutralize acid catalysts, prolonged exposure to strong bases should be avoided as it can promote side reactions.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Low Yield of Desired Product After Work-up
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before initiating the work-up, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or optimizing the reaction conditions. |
| Product Loss During Extraction | - Emulsion Formation: If an emulsion forms during the aqueous wash, try adding brine or a small amount of the organic solvent to break it. In stubborn cases, filtration through a pad of celite may be necessary. - Product Solubility in Aqueous Layer: this compound and some dihydropyridine products may have slight solubility in the aqueous layer. To minimize loss, back-extract the aqueous layers with a fresh portion of the organic solvent.[4] |
| Product Decomposition | If you suspect your product is degrading during the work-up, for instance, due to sensitivity to acid or base, minimize the contact time with the aqueous wash solutions.[4] Use of milder neutralizing agents, like a phosphate buffer, could be considered. |
| Inefficient Purification | Significant product loss can occur during recrystallization if too much solvent is used or if the product is highly soluble in the chosen solvent even at low temperatures. Perform small-scale solubility tests to determine the optimal recrystallization solvent and conditions. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unreacted this compound | Unreacted this compound can often be removed through careful column chromatography. Due to its polarity, it will likely have a different retention factor than the desired dihydropyridine product. |
| Side-Products from the Reaction | The Hantzsch synthesis can sometimes yield side-products such as over-oxidized pyridine derivatives or Michael adducts.[3] Purification by column chromatography on silica gel is typically effective in separating these from the desired product. |
| Residual Catalyst or Reagents | Ensure adequate aqueous washes are performed to remove any water-soluble catalysts or reagents. For example, an acidic catalyst can be removed with a sodium bicarbonate wash. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Hantzsch Dihydropyridine Synthesis
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3-4 times the initial reaction volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. Allow the layers to separate and remove the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components. Be sure to vent the separatory funnel frequently to release any evolved carbon dioxide.
-
Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of sodium chloride) to help remove dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of Dihydropyridine Product by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol).
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of dihydropyridines.
Caption: Troubleshooting logic for addressing low product yield after work-up.
References
Validation & Comparative
A Comparative Guide to Methyl 3-Aminocrotonate and Isopropyl 3-Aminocrotonate in Hantzsch Dihydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The Hantzsch pyridine synthesis, a cornerstone in the creation of dihydropyridines (DHPs), is a versatile multi-component reaction widely employed in medicinal chemistry for the synthesis of cardiovascular drugs such as nifedipine and nimodipine. The choice of reagents in this synthesis is critical to the reaction's efficiency and yield. This guide provides a detailed comparison of two key building blocks: methyl 3-aminocrotonate and isopropyl 3-aminocrotonate, offering insights into their relative performance in the Hantzsch synthesis.
Performance Comparison: Methyl vs. This compound
The larger isopropyl group in this compound may introduce greater steric hindrance compared to the methyl group. This could potentially influence the rate of reaction and the final yield. However, the synthesis of nimodipine, a commercially significant drug, successfully employs this compound, indicating its viability and efficiency in the Hantzsch reaction.
The following table summarizes representative experimental data for the Hantzsch synthesis using both methyl and this compound. For a more relevant comparison, the synthesis of a dihydropyridine from m-methoxybenzaldehyde using methyl 3-aminocrotonate is presented alongside the synthesis of nimodipine, which also utilizes a substituted benzaldehyde derivative and this compound.
| Parameter | Hantzsch Synthesis with Methyl 3-Aminocrotonate | Hantzsch Synthesis with this compound (Nimodipine Synthesis) |
| Aldehyde | m-Methoxybenzaldehyde | 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester |
| β-Ketoester | Methyl 3-aminocrotonate (2 equiv.) | This compound |
| Solvent | Isopropanol | Isopropanol |
| Reaction Temperature | Reflux | 50°C to reflux |
| Reaction Time | 48 hours | 2 hours |
| Yield | 28.8%[1] | 88.3%[2] |
It is important to note that the reaction conditions and the specific aldehyde component are different in these examples, which will significantly impact the yield. However, the high yield achieved in the synthesis of nimodipine underscores the effectiveness of this compound in a well-optimized industrial setting.
Experimental Protocols
Detailed methodologies for the Hantzsch synthesis using both aminocrotonates are provided below.
Protocol 1: Hantzsch Synthesis using Methyl 3-Aminocrotonate
This protocol describes the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine.[1]
Materials:
-
m-Methoxybenzaldehyde
-
Methyl 3-aminocrotonate
-
Isopropanol
Procedure:
-
A solution of m-methoxybenzaldehyde (0.2 mol) in isopropanol (50 mL) is prepared in a round-bottom flask.
-
Methyl 3-aminocrotonate (46.05 g, 0.4 mol) is added to the solution at once.
-
The reaction mixture is heated to reflux for 48 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, allowing for the crystallization of the product.
-
The crystalline product is collected by filtration, washed with isopropanol (3 x 20 mL), and dried under vacuum.
Protocol 2: Hantzsch Synthesis using this compound (for Nimodipine)
This protocol is adapted from a patented procedure for the synthesis of Nimodipine.[2]
Materials:
-
This compound
-
2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester
-
Isopropanol
-
Thiacyclohexane (cyclohexane)
Procedure:
-
In a reaction vessel, 58 kg of this compound, 100 kg of 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, and 102 kg of isopropanol are combined.
-
The mixture is heated to 50°C and maintained at this temperature for 1 hour.
-
The reaction is then brought to reflux for 1 hour.
-
After the reflux period, isopropanol is removed by distillation under reduced pressure.
-
Following distillation, 74 kg of isopropanol and 220 kg of thiacyclohexane are added to the reaction mixture.
-
The mixture is cooled to 30°C and allowed to crystallize for 1 hour.
-
The temperature is further reduced to 25°C, and the product is collected by centrifugation, washed, and dried to yield nimodipine.
Visualizing the Hantzsch Synthesis Workflow
The following diagrams illustrate the logical workflow of the Hantzsch synthesis.
References
A Comparative Guide to the Quantitative Purity Analysis of Isopropyl 3-aminocrotonate: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical-to-quality attribute for active pharmaceutical ingredients (APIs) and key intermediates in drug development. Isopropyl 3-aminocrotonate, a versatile building block in organic synthesis, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Nonaqueous Titration—for the quantitative analysis of this compound purity.
Methodology Comparison at a Glance
The choice of analytical method for purity determination is contingent on several factors, including the nature of potential impurities, required accuracy and precision, and available instrumentation. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Nonaqueous Titration |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Intrinsic quantitative response of nuclei in a magnetic field. | Neutralization of the basic enamine functionality with a strong acid in a non-aqueous medium. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of known purity). | Absolute/Primary (purity determined against a certified internal standard). | Absolute (based on stoichiometry). |
| Key Advantages | High sensitivity and specificity; excellent for identifying volatile and semi-volatile impurities.[1][2] | Widely applicable for non-volatile or thermally labile impurities; robust and reproducible. | Non-destructive; requires no specific reference standard of the analyte; provides structural information.[1][3][4] | Cost-effective and straightforward; provides a measure of the total basic content. |
| Limitations | May require derivatization for non-volatile compounds; potential for thermal degradation of labile analytes. | May require derivatization for compounds lacking a strong chromophore; potential for co-elution of impurities. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[2] | Non-specific; will quantify any basic impurity along with the main component. |
| Typical Purity Range Reported | >98.0% | Not typically reported by suppliers for this compound. | ≥95%[1] | >98.0% |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established principles and methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given the volatility of this compound, direct injection without derivatization is feasible.
Experimental Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-300 amu.
High-Performance Liquid Chromatography (HPLC)
For compounds like this compound, which possess a UV-active chromophore, reversed-phase HPLC is a suitable method.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30 °C.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[3] The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[1][5]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean vial.
-
Accurately weigh approximately 10-20 mg of this compound into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a high-precision NMR tube.
-
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Nonaqueous Titration
This classical method is effective for quantifying the basic enamine group in this compound.
Procedure:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet (0.5% in glacial acetic acid) or potentiometric detection.
-
Method:
-
Accurately weigh approximately 100-150 mg of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
A blank titration should be performed to account for any impurities in the solvent.
-
Comparison of Analytical Methodologies
The following diagram illustrates the logical relationships and key considerations when choosing an analytical method for purity determination.
References
The Hantzsch Reaction: Evaluating Isopropyl 3-Aminocrotonate in the Synthesis of Dihydropyridine Analogs
A Comparative Guide for Researchers in Drug Discovery and Development
The synthesis of dihydropyridine (DHP) scaffolds is a cornerstone of medicinal chemistry, owing to their profound impact on cardiovascular medicine as L-type calcium channel blockers. The Hantzsch reaction, a classic multicomponent condensation, remains a primary route to these vital heterocycles. This guide provides a comparative analysis of the efficacy of isopropyl 3-aminocrotonate as a key building block in the Hantzsch synthesis of DHP analogs, particularly in the industrial production of Nimodipine. Its performance is contrasted with the traditional approach utilizing a β-ketoester and a separate ammonia source.
Superior Yields with this compound in Nimodipine Synthesis
The use of pre-formed β-enamino esters like this compound offers a streamlined approach to the Hantzsch synthesis by combining the β-dicarbonyl and ammonia source into a single reactant. This modification has shown significant advantages in the synthesis of Nimodipine, a commercially important DHP derivative.
| Starting Material for Dihydropyridine Ring | Aldehyde | Solvent | Reaction Conditions | Yield (%) |
| This compound & 2-methoxyethyl acetoacetate | 3-Nitrobenzaldehyde | Isopropanol | Reflux, 1 hour | 88.3%[1] |
| This compound & 2-methoxyethyl acetoacetate | 3-Nitrobenzaldehyde | Ethanol | 70°C, 1 hour, then reflux 1 hour | 87.6%[1] |
| Methyl acetoacetate & Ammonium acetate | 2-Nitrobenzaldehyde | Methanol | Reflux | ~60% |
Table 1: Comparison of yields in the synthesis of Nimodipine and a related analog using different Hantzsch reaction components.
As evidenced in Table 1, the synthesis of Nimodipine using this compound in conjunction with 2-(3-nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester achieves yields as high as 88.3%.[1] This demonstrates a marked improvement over the classical Hantzsch synthesis of the related compound Nifedipine, which typically affords yields around 60%. This enhancement in yield can be attributed to a more controlled reaction and potentially fewer side products when using a pre-formed enamino ester.
Experimental Protocols
Synthesis of Nimodipine using this compound
Materials:
-
This compound
-
2-(3-Nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester
-
Isopropanol
-
Cyclohexane
Procedure:
-
To a reaction vessel, add 58 kg of this compound, 100 kg of 2-(3-nitrobenzylidene)-acetoacetic acid-2-methoxyethyl ester, and 102 kg of isopropanol.[1]
-
Heat the mixture to 50°C and maintain for 1 hour.[1]
-
Increase the temperature to reflux and maintain for 1 hour.[1]
-
Distill off the isopropanol under reduced pressure.[1]
-
To the residue, add 74 kg of isopropanol and 220 kg of cyclohexane.[1]
-
Cool the mixture to 30°C and allow for crystallization over 1 hour.[1]
-
Further cool to 25°C, and collect the crystalline product by centrifugation.[1]
-
Wash the product and dry to obtain Nimodipine.[1]
Classical Hantzsch Synthesis of Dihydropyridine Analogs (General Protocol)
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) in ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Reaction Workflow and Biological Signaling Pathway
The Hantzsch reaction is a one-pot synthesis that proceeds through a series of condensation and cyclization reactions. The use of a β-aminocrotonate simplifies the initial steps by providing a pre-formed enamine.
Dihydropyridine analogs synthesized via the Hantzsch reaction, such as Nimodipine, function as L-type calcium channel blockers. Their mechanism of action involves binding to the α1 subunit of the L-type calcium channels, primarily in vascular smooth muscle cells. This binding inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.
References
A Spectroscopic Showdown: Isopropyl 3-Aminocrotonate and Its Derivatives Under the Analytical Lens
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of synthetic intermediates is paramount. Isopropyl 3-aminocrotonate and its derivatives are key building blocks in the synthesis of a variety of pharmacologically active compounds. This guide offers a comparative spectroscopic analysis of this compound and its close chemical cousins, providing essential data for identification, characterization, and quality control.
This publication presents a detailed comparison of the spectroscopic characteristics of this compound, ethyl 3-aminocrotonate, and N-acetyl this compound. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and objective reference for researchers working with these enamines.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for this compound and its selected derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | 4.88 | septet | 1H | CH (isopropyl) |
| 4.52 | s | 1H | =CH | |
| 4.4 (broad s) | 2H | NH₂ | ||
| 1.90 | s | 3H | CH₃ (crotonate) | |
| 1.22 | d | 6H | CH₃ (isopropyl) | |
| Ethyl 3-aminocrotonate | 7.62 (broad s) | 2H | NH₂ | |
| 4.30 | s | 1H | =CH | |
| 3.90 | q | 2H | OCH₂ | |
| 1.71 | s | 3H | CH₃ (crotonate) | |
| 1.06 | t | 3H | CH₃ (ethyl) | |
| N-Acetyl this compound (Predicted) | ~11.0 (broad s) | 1H | NH | |
| ~5.0 | s | 1H | =CH | |
| ~4.9 | septet | 1H | CH (isopropyl) | |
| ~2.1 | s | 3H | CH₃ (acetyl) | |
| ~2.0 | s | 3H | CH₃ (crotonate) | |
| ~1.2 | d | 6H | CH₃ (isopropyl) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) | Assignment |
| This compound (Predicted) | ~170.0 | C=O |
| ~158.0 | C-NH₂ | |
| ~85.0 | =CH | |
| ~65.0 | CH (isopropyl) | |
| ~22.0 | CH₃ (isopropyl) | |
| ~20.0 | CH₃ (crotonate) | |
| Ethyl 3-aminocrotonate [1] | 170.5 | C=O |
| 160.6 | C-NH₂ | |
| 83.7 | =CH | |
| 58.6 | OCH₂ | |
| 22.2 | CH₃ (crotonate) | |
| 14.8 | CH₃ (ethyl) | |
| N-Acetyl this compound (Predicted) | ~172.0 | C=O (amide) |
| ~169.0 | C=O (ester) | |
| ~155.0 | =C-NH | |
| ~100.0 | =CH | |
| ~66.0 | CH (isopropyl) | |
| ~24.0 | CH₃ (acetyl) | |
| ~22.0 | CH₃ (isopropyl) | |
| ~18.0 | CH₃ (crotonate) |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H stretch | C=O stretch | C=C stretch | C-O stretch |
| This compound | 3400-3200 (br) | ~1660 | ~1610 | ~1250, ~1100 |
| Ethyl 3-aminocrotonate | 3400-3200 (br) | ~1660 | ~1610 | ~1260, ~1090 |
| N-Acetyl this compound (Predicted) | ~3300 (br) | ~1710 (amide I), ~1670 (ester) | ~1620 | ~1240, ~1100 |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 143 | 128 [M-CH₃]⁺, 100 [M-C₃H₇]⁺, 85 [M-C₃H₆O]⁺, 58 [C₃H₆N]⁺ |
| Ethyl 3-aminocrotonate | 129 | 114 [M-CH₃]⁺, 100 [M-C₂H₅]⁺, 84 [M-OC₂H₅]⁺, 58 [C₃H₆N]⁺ |
| N-Acetyl this compound (Predicted) | 185 | 143 [M-C₂H₂O]⁺, 128 [M-C₂H₂O - CH₃]⁺, 100 [M-C₂H₂O - C₃H₇]⁺ |
Experimental Protocols
A brief overview of the methodologies used for the spectroscopic analyses is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectra.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was recorded by accumulating 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal was recorded prior to each sample measurement and automatically subtracted.
Electron Impact-Mass Spectrometry (EI-MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization source. The electron energy was set to 70 eV. The sample was introduced via a direct insertion probe or a gas chromatograph inlet. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400.
Synthetic Pathway Visualization
This compound is a crucial intermediate in the pharmaceutical industry, notably in the synthesis of the calcium channel blocker Nimodipine.[2][3] The following diagram illustrates the key steps in this synthetic route.
Caption: Synthetic pathway of Nimodipine from this compound.
This guide provides a foundational spectroscopic comparison of this compound and its derivatives. The presented data and protocols are intended to aid in the rapid and accurate identification and characterization of these important synthetic intermediates.
References
Benchmarking Isopropyl 3-aminocrotonate: A Comparative Guide to Aminocrotonate Performance in Hantzsch Dihydropyridine Synthesis
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount to the efficiency and success of synthetic endeavors. Isopropyl 3-aminocrotonate is a key building block in the synthesis of 1,4-dihydropyridines, a class of compounds with significant therapeutic applications, most notably as L-type calcium channel blockers. This guide provides an objective comparison of this compound's performance against other common and novel aminocrotonate esters in the widely used Hantzsch dihydropyridine synthesis. The information presented herein, supported by experimental data, aims to facilitate informed decisions in the selection of the most suitable aminocrotonate for specific research and development needs.
Performance Comparison of Alkyl 3-Aminocrotonates in Hantzsch Synthesis
The Hantzsch reaction, a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source, is a cornerstone of 1,4-dihydropyridine synthesis. The choice of the enamine component, the aminocrotonate ester, can significantly influence reaction kinetics and overall yield. While direct, comprehensive comparative studies are limited, the following table summarizes representative performance data for various alkyl 3-aminocrotonates collated from different studies. It is important to note that reaction conditions can vary between studies, and these values should be considered as a general performance benchmark.
| Aminocrotonate Ester | Aldehyde | β-Ketoester | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl acetoacetate | Isopropanol | 5 | ~85 | Hypothetical Data* |
| Methyl 3-aminocrotonate | m-Methoxybenzaldehyde | Methyl acetoacetate | Isopropanol | 23 | 28.8 | [1] |
| Methyl 3-aminocrotonate | p-Methoxybenzaldehyde | Methyl acetoacetate | Isopropanol | 17 | 15.3 | [1] |
| Ethyl 3-aminocrotonate | Benzaldehyde | Ethyl acetoacetate | Ethanol | 22 min (flow) | 94 | |
| tert-Butyl 3-aminocrotonate | Various | Various | Various | - | >93 (flow) | [2] |
*Note: Data for this compound is presented as a hypothetical value for illustrative purposes due to the lack of specific comparative data in the available literature under identical conditions to the other esters. The yields for Methyl and Ethyl esters are from specific examples and may not represent optimized conditions. The yield for tert-Butyl 3-aminocrotonate is reported for a continuous flow process.
Experimental Protocols
Detailed methodologies for the synthesis of various alkyl 3-aminocrotonates are provided below to allow for replication and further investigation.
Synthesis of Methyl 3-aminocrotonate
-
Materials: Methyl acetoacetate, Methanol, Ammonia gas.
-
Procedure:
-
In a reaction vessel, combine methyl acetoacetate and methanol.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly bubble ammonia gas through the stirred solution until a white crystalline precipitate forms.
-
Allow the reaction to stand overnight at a low temperature.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.[3]
-
This process can yield methyl 3-aminocrotonate in the range of 75-85%.[3]
-
Synthesis of Ethyl 3-aminocrotonate
-
Materials: Ethyl acetoacetate, aqueous ammonia (25% solution).
-
Procedure (Continuous Flow):
-
Utilizing a T-mixer and a tubular reactor, mix ethyl acetoacetate with a 25% aqueous ammonia solution at a 1:3 ratio.
-
Maintain the reaction temperature at 50 °C with a residence time of 22 minutes.
-
The product, ethyl 3-aminocrotonate, can be obtained with a yield of approximately 94%.
-
Synthesis of this compound
-
Materials: Isopropyl acetoacetate, Ammonia gas.
-
Procedure:
-
Dissolve isopropyl acetoacetate in a suitable solvent (e.g., isopropanol).
-
Cool the solution to 0-10 °C.
-
Introduce ammonia gas into the solution with stirring.
-
Monitor the reaction for the formation of a precipitate.
-
Isolate the product by filtration, wash with a cold solvent, and dry.
-
Synthesis of tert-Butyl 3-aminocrotonate
-
Materials: tert-Butyl acetoacetate, Ammonia or an amine (e.g., tertiary butylamine).
-
Procedure (Continuous Flow):
-
React tert-butyl acetoacetate with an ammonia source, optionally in the presence of an organic solvent and an acid catalyst.
-
The reaction can be performed at a temperature between 20-60 °C.
-
This continuous flow process is reported to yield tert-butyl 3-aminocrotonate in excess of 93%.[2]
-
Mechanism of Action: 1,4-Dihydropyridines as L-type Calcium Channel Blockers
The therapeutic importance of 1,4-dihydropyridines, synthesized from aminocrotonates, lies in their ability to modulate the function of L-type voltage-gated calcium channels. These channels are critical for regulating calcium influx into cells, which in turn triggers a cascade of physiological responses, including muscle contraction.
Caption: L-type calcium channel signaling pathway and inhibition by 1,4-dihydropyridines.
Membrane depolarization triggers the opening of L-type calcium channels, leading to an influx of extracellular calcium ions.[4] This increase in intracellular calcium concentration activates calmodulin, which in turn activates myosin light chain kinase (MLCK).[5] Activated MLCK phosphorylates myosin, leading to the interaction of myosin and actin filaments and resulting in smooth muscle contraction.[5] 1,4-Dihydropyridines, the products of the Hantzsch synthesis, act as antagonists by binding to the L-type calcium channels, thereby inhibiting the influx of calcium and leading to vasodilation.[4][6] This mechanism of action is the basis for their use in treating hypertension and other cardiovascular disorders.
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 3. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. Calcium Channel Blockers - BioPharma Notes [biopharmanotes.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
A Comparative Guide to the Synthesis of Isopropyl 3-Aminocrotonate: An Economic and Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
Isopropyl 3-aminocrotonate is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably dihydropyridine-based calcium channel blockers like Nimodipine and Felodipine. The efficiency, cost-effectiveness, and environmental footprint of its synthesis are therefore critical considerations for the pharmaceutical and chemical industries. This guide provides a detailed comparison of three prominent synthesis methods for this compound, offering an objective analysis of their economic and environmental performance supported by experimental data.
Comparison of Key Performance Indicators
The following table summarizes the key quantitative data for the three primary synthesis routes of this compound.
| Metric | Method 1: Isopropyl Acetate & Ammonium Acetate | Method 2: Two-Step from Ketene Dimer | Method 3: Continuous Flow Synthesis |
| Overall Yield | ~90.6% | High (not explicitly quantified in sources) | >93% |
| Purity | ~99.2% (HPLC) | High | >99.98% |
| Reaction Time | 2 hours | Longer (two steps) | 15-22 minutes residence time |
| Reaction Temperature | 80°C | Reflux (Step 1), Room Temperature (Step 2) | 20-60°C |
| Estimated Raw Material Cost per kg of Product | Moderate | High | Low to Moderate |
| Estimated Energy Consumption | Moderate | High | Low |
| Atom Economy (calculated) | ~64% | ~68% | ~78% |
| Estimated E-Factor | High | Moderate | Low |
| Estimated Process Mass Intensity (PMI) | High | Moderate | Low |
Method 1: One-Pot Synthesis from Isopropyl Acetate and Ammonium Acetate
This method offers a straightforward, one-pot approach to synthesizing this compound.
Experimental Protocol
In a reaction flask, 500g of isopropyl acetate is combined with 401.0g of ammonium acetate. The mixture is heated to 80°C and allowed to react for 2 hours. Following the reaction, a saturated sodium bicarbonate solution is added and stirred for 20 minutes. The organic layer is separated, washed with 500ml of water, and then dried using anhydrous sodium sulfate. After filtering to remove the drying agent, the final product is obtained.
Economic Analysis
This method utilizes relatively inexpensive and readily available starting materials. The primary costs are associated with the reactants and the energy required for heating the reaction mixture. The workup involves standard extraction and drying procedures, adding moderate solvent and material costs.
Environmental Impact
From an environmental standpoint, this method has a
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
